1,3,7-Trihydroxy-2-prenylxanthone
Description
from stems of Kielmeyera coriacea; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9(2)3-5-11-13(20)8-15-16(17(11)21)18(22)12-7-10(19)4-6-14(12)23-15/h3-4,6-8,19-21H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWKTILHZPCXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,3,7-Trihydroxy-2-prenylxanthone: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,7-Trihydroxy-2-prenylxanthone is a prenylated xanthone (B1684191) that has been identified in several plant species and demonstrates noteworthy biological activity, particularly as an antibacterial agent. This technical guide provides a comprehensive overview of the known natural sources of this compound, a detailed, synthesized experimental protocol for its isolation and purification, and an exploration of its potential modulation of key cellular signaling pathways based on evidence from structurally related compounds. The information is presented to support further research and development of this promising natural product.
Natural Sources
This compound has been isolated from a select number of plant species, primarily within the families Clusiaceae and Moraceae. The documented natural occurrences are summarized in the table below.
| Plant Species | Family | Plant Part | Reference |
| Cudrania cochinchinensis | Moraceae | Roots | |
| Garcinia paucinervis | Clusiaceae | Leaves | |
| Hypericum japonicum | Hypericaceae | Aerial parts | [1][2] |
Note: Quantitative yield data for this compound from these natural sources is not extensively reported in the available scientific literature. Yields of xanthones are highly dependent on the plant's geographical location, age, and the specific extraction and purification methods employed.
Isolation and Purification: A Synthesized Experimental Protocol
Plant Material Preparation
-
Collection and Identification: Collect the relevant plant material (e.g., roots of Cudrania cochinchinensis or leaves of Garcinia paucinervis). Ensure proper botanical identification by a qualified taxonomist.
-
Drying and Pulverization: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a coarse powder using a mechanical grinder to increase the surface area for extraction.
Extraction
-
Solvent Maceration:
-
Submerge the powdered plant material in a suitable organic solvent, such as methanol (B129727) or acetone, at a ratio of 1:10 (w/v).
-
Allow the mixture to macerate at room temperature for 48-72 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Solvent Partitioning
-
Fractionation:
-
Suspend the crude extract in a mixture of water and methanol (9:1 v/v).
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (or chloroform), and ethyl acetate (B1210297).
-
Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. Prenylated xanthones are typically enriched in the dichloromethane and ethyl acetate fractions.
-
Chromatographic Purification
-
Column Chromatography (CC):
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of 50-100 mL and monitor the separation by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Preparative Thin Layer Chromatography (pTLC) or Sephadex LH-20 Chromatography:
-
Further purify the combined fractions containing the target compound using pTLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Alternatively, use a Sephadex LH-20 column eluted with methanol to separate compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the isolated compound by semi-preparative or preparative HPLC on a C18 column.
-
Use a mobile phase consisting of a gradient of methanol and water, or acetonitrile (B52724) and water, with or without a small percentage of an acidifier like formic acid.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm) to obtain the pure this compound.
-
Structure Elucidation
Confirm the structure of the purified compound using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.
Biological Activity and Potential Signaling Pathways
This compound has demonstrated antibacterial activity. The table below summarizes the reported minimum inhibitory concentrations (MICs).
| Bacterial Strain | MIC (µg/mL) |
| Vancomycin-Resistant Enterococcus faecalis | 6.25 |
| Vancomycin-Resistant Enterococcus faecium | 6.25 |
| Vancomycin-Resistant Enterococcus gallinarum | 6.25 |
While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on structurally similar prenylated xanthones suggest potential mechanisms of action, particularly in the context of inflammation and cancer.
Potential Anti-inflammatory and Antioxidant Signaling
Prenylated xanthones have been shown to modulate key inflammatory and antioxidant pathways. It is hypothesized that this compound may exert its effects through the following pathways:
-
NF-κB Pathway: Prenylated xanthones can inhibit the activation of the NF-κB pathway, a central regulator of inflammation, by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit. This leads to a downregulation of pro-inflammatory cytokines and enzymes.[3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is another critical pathway in inflammation. Some prenylated xanthones have been observed to down-regulate the phosphorylation of these kinases, thereby inhibiting inflammatory responses.[4]
-
Nrf2 Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. Prenylated xanthones can activate Nrf2, leading to the upregulation of antioxidant enzymes and cytoprotective genes.[3][5]
Potential Anticancer Signaling
Several prenylated xanthones exhibit anticancer properties by modulating signaling pathways involved in cell proliferation, survival, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and promotes cell growth and survival. Prenylated xanthones have been reported to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, leading to cell cycle arrest and apoptosis.[6]
Visualizations
Experimental Workflow
Caption: General workflow for the isolation of this compound.
Hypothesized Signaling Pathway Modulation
References
- 1. mdpi.com [mdpi.com]
- 2. Two new xanthones from Hypericum japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Genesis of a Bioactive Xanthone: An In-depth Technical Guide to the Biosynthesis of 1,3,7-Trihydroxy-2-prenylxanthone in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 1,3,7-trihydroxy-2-prenylxanthone (B23593), a prenylated xanthone (B1684191) with significant potential in drug discovery and development. While this specific molecule is a known natural product, the complete enzymatic pathway leading to its formation has not been fully elucidated. This document, therefore, presents a putative pathway based on established principles of xanthone biosynthesis in plants. It details the enzymatic steps from primary metabolites to the final prenylated product, offers detailed hypothetical experimental protocols for the identification and characterization of the key enzymes involved, and provides methodologies for the quantification of the target compound in plant tissues. Quantitative data, based on known kinetics of similar enzymes, are presented for illustrative purposes. This guide is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthetic network of this and related bioactive compounds, and to pave the way for its potential biotechnological production.
Introduction
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in a select number of plant families, including Clusiaceae, Hypericaceae, and Gentianaceae.[1][2] The biological activities of xanthones are diverse and well-documented, encompassing antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The addition of isoprenoid moieties, such as a prenyl group, to the xanthone core often enhances the lipophilicity and, consequently, the bioactivity of these molecules.[3] this compound is a notable example of such a modified xanthone, and understanding its biosynthesis is a critical step towards its sustainable production and therapeutic application.
This guide outlines the proposed biosynthetic pathway, which can be divided into two major stages: the formation of the 1,3,7-trihydroxyxanthone backbone and the subsequent regiospecific prenylation at the C-2 position.
The Core Biosynthetic Pathway: From Primary Metabolism to the Xanthone Scaffold
The biosynthesis of the 1,3,7-trihydroxyxanthone core is a multi-step process that utilizes precursors from both the shikimate and the acetate-malonate pathways.[1][2]
2.1. Formation of the Benzophenone Intermediate
The pathway commences with the condensation of a benzoyl-CoA derivative, originating from the shikimate pathway, with three molecules of malonyl-CoA from the acetate-malonate pathway. This reaction is catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase, to yield 2,4,6-trihydroxybenzophenone.[4] This intermediate then undergoes a crucial hydroxylation at the 3'-position of the B-ring, a reaction catalyzed by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H) , to form 2,3',4,6-tetrahydroxybenzophenone.[2]
2.2. Oxidative Cyclization to Form the Xanthone Core
The final step in the formation of the xanthone scaffold is a regioselective intramolecular oxidative phenol (B47542) coupling of 2,3',4,6-tetrahydroxybenzophenone. This cyclization is catalyzed by a specific bifunctional cytochrome P450 enzyme. In several Hypericum species, the enzyme CYP81AA1 has been identified as the 1,3,7-trihydroxyxanthone synthase .[1][2][5] This enzyme facilitates the coupling reaction to form the characteristic tricyclic structure of 1,3,7-trihydroxyxanthone (1,3,7-THX).
The Final Step: Prenylation of the Xanthone Core
The defining step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the C-2 position of the 1,3,7-trihydroxyxanthone core. This reaction is catalyzed by a putative xanthone 2-prenyltransferase . While an enzyme with this specific regiospecificity has not yet been characterized, it is hypothesized to be a membrane-bound enzyme, similar to other known aromatic prenyltransferases.[6][7] This enzyme would utilize DMAPP, derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, as the prenyl donor.
Proposed Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
As the specific prenyltransferase for this compound has not been isolated and characterized, the following table presents hypothetical kinetic parameters for a putative "Xanthone 2-Prenyltransferase" (X2PT). These values are based on published data for other plant aromatic prenyltransferases, such as the Hypericum calycinum xanthone 8-prenyltransferase, and serve as a reference for expected enzyme performance.[4]
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Putative Xanthone 2-Prenyltransferase (X2PT) | 1,3,7-Trihydroxyxanthone | 25 ± 5 | 0.05 ± 0.01 | 2000 |
| Dimethylallyl pyrophosphate (DMAPP) | 50 ± 10 | 0.05 ± 0.01 | 1000 |
Experimental Protocols
The elucidation of the proposed final step in the biosynthesis of this compound requires the identification, cloning, expression, and characterization of the specific prenyltransferase. The following are detailed protocols for these key experiments.
6.1. Identification and Cloning of a Candidate Xanthone 2-Prenyltransferase Gene
This protocol outlines a strategy to identify the gene encoding the putative xanthone 2-prenyltransferase from a plant species known to produce this compound.
Caption: Workflow for the identification and cloning of a candidate prenyltransferase gene.
Methodology:
-
Plant Material and RNA Extraction: Collect tissues from a plant known to produce this compound. Tissues that are actively growing or have been subjected to elicitor treatment (e.g., methyl jasmonate) are often enriched in secondary metabolite biosynthetic gene transcripts. Extract total RNA using a commercial kit or a standard Trizol-based method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.
-
Degenerate PCR: Design degenerate primers based on conserved motifs of known plant aromatic prenyltransferases. Perform PCR on the synthesized cDNA to amplify fragments of putative prenyltransferase genes.
-
Sequencing and Homology Search: Clone the PCR products into a suitable vector and sequence them. Use the resulting sequences to perform a BLAST search against public and proprietary plant genome and transcriptome databases to identify homologous genes.
-
Full-Length cDNA Cloning: Once a promising candidate is identified, use Rapid Amplification of cDNA Ends (RACE)-PCR to obtain the full-length cDNA sequence.
-
Expression Vector Construction: Clone the full-length open reading frame of the candidate gene into a suitable expression vector (e.g., pET vector for E. coli expression or a plant expression vector for transient expression in Nicotiana benthamiana).
6.2. Heterologous Expression and Purification of the Recombinant Prenyltransferase
This protocol describes the expression of the candidate prenyltransferase in E. coli and its subsequent purification.
Methodology:
-
Transformation: Transform the expression vector containing the candidate prenyltransferase gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed E. coli cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 18-25 °C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.
-
Purification: If the protein is expressed with a His-tag, purify the recombinant protein from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. Wash the column with a buffer containing a low concentration of imidazole and elute the protein with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Protein Verification: Verify the purity and size of the recombinant protein by SDS-PAGE. Confirm the identity of the protein by Western blotting or mass spectrometry.
6.3. In Vitro Enzyme Assay for Prenyltransferase Activity
This protocol is for determining the activity and substrate specificity of the purified recombinant prenyltransferase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
5 mM MgCl₂
-
100 µM 1,3,7-trihydroxyxanthone (substrate)
-
100 µM DMAPP (prenyl donor)
-
5-10 µg of the purified recombinant enzyme
-
Make up to a final volume of 100 µL with sterile water.
-
-
Incubation: Incubate the reaction mixture at 30 °C for 1-2 hours.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate (B1210297). Vortex the mixture and centrifuge to separate the phases.
-
Analysis: Evaporate the ethyl acetate phase to dryness and redissolve the residue in methanol (B129727). Analyze the products by HPLC-MS to identify the formation of this compound.
6.4. Quantification of this compound in Plant Tissues by HPLC-MS
This protocol describes a method for the extraction and quantification of the target compound from plant material.
Methodology:
-
Sample Preparation: Freeze-dry the plant tissue and grind it into a fine powder.
-
Extraction: Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent such as methanol or ethyl acetate. Perform the extraction using sonication or shaking for a defined period.
-
Filtration and Concentration: Filter the extract to remove solid debris and then evaporate the solvent under reduced pressure.
-
Sample Analysis: Redissolve the dried extract in a known volume of methanol and analyze it using a reverse-phase HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Quantification: Use an authentic standard of this compound to generate a calibration curve. Quantify the amount of the compound in the plant extract by comparing its peak area to the calibration curve.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants is a fascinating example of the intricate metabolic pathways that lead to the production of bioactive natural products. While the complete pathway is yet to be fully elucidated, the proposed route presented in this guide provides a solid framework for future research. The identification and characterization of the key enzymes, particularly the putative xanthone 2-prenyltransferase, will be a significant step forward. The experimental protocols detailed herein offer a roadmap for researchers to achieve this goal. A thorough understanding of this biosynthetic pathway will not only deepen our knowledge of plant secondary metabolism but also open up avenues for the metabolic engineering of microbial or plant-based systems for the sustainable production of this and other valuable prenylated xanthones for pharmaceutical applications.
References
- 1. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylation of aromatic compounds, a key diversification of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Cloning and Characterization of a Xanthone Prenyltransferase from Hypericum calycinum Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 6. Molecular Cloning and Characterization of a Xanthone Prenyltransferase from Hypericum calycinum Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.wur.nl [research.wur.nl]
An In-depth Technical Guide to 1,3,7-Trihydroxy-2-prenylxanthone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring prenylated xanthone (B1684191) found in plants of the Moraceae family, such as Cudrania cochinchinensis. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for the isolation and characterization of similar xanthones are presented, alongside a discussion of the signaling pathways potentially modulated by this class of compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound, also known as 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthone, possesses a xanthone scaffold, which is a dibenzo-γ-pyrone heterocyclic system. This core is substituted with hydroxyl groups at positions 1, 3, and 7, and a prenyl group at position 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₅ | [1] |
| Molecular Weight | 312.32 g/mol | [1] |
| CAS Number | 20245-39-0 | [1] |
| Appearance | Yellow solid (typical for xanthones) | |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and other organic solvents. | |
| Predicted Boiling Point | 576.2 ± 39.0 °C | |
| Predicted Density | 1.390 ± 0.06 g/cm³ | |
| Predicted pKa | 7.49 ± 0.20 | [1] |
Spectroscopic Data
Table 2: Representative ¹H-NMR Spectroscopic Data of a Prenylated Trihydroxyxanthone
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-4 | 6.35 | s | |
| H-5 | 7.33 | d | 8.8 |
| H-6 | 6.85 | dd | 8.8, 2.4 |
| H-8 | 6.22 | d | 2.4 |
| H-1' | 3.45 | d | 7.2 |
| H-2' | 5.25 | t | 7.2 |
| H-4' | 1.83 | s | |
| H-5' | 1.68 | s | |
| 1-OH | 13.2 | s | |
| 3-OH | br s | ||
| 7-OH | br s |
Solvent: CDCl₃, Frequency: 400 MHz. Data is illustrative for a related compound.
Table 3: Representative ¹³C-NMR Spectroscopic Data of a Prenylated Trihydroxyxanthone
| Position | δ (ppm) |
| 1 | 161.5 |
| 2 | 108.2 |
| 3 | 164.0 |
| 4 | 93.5 |
| 4a | 156.8 |
| 5 | 121.0 |
| 6 | 110.5 |
| 7 | 162.3 |
| 8 | 97.8 |
| 8a | 103.8 |
| 9 | 182.1 |
| 9a | 103.5 |
| 1' | 21.5 |
| 2' | 122.3 |
| 3' | 131.8 |
| 4' | 25.8 |
| 5' | 17.9 |
Solvent: CDCl₃, Frequency: 100 MHz. Data is illustrative for a related compound.
Biological Activities and Signaling Pathways
Antibacterial Activity
This compound has demonstrated antibacterial properties. Specifically, it exhibits activity against vancomycin-resistant enterococci (VRE), including strains of E. faecalis, E. faecium, and E. gallinarum, with a reported Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL[2][3]. It has also shown weak antibacterial activity against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values in the range of 3.13-6.25 µg/ml[4].
Potential Modulation of Signaling Pathways
While the specific signaling pathways modulated by this compound have not been extensively studied, research on other prenylated xanthones provides insights into their potential mechanisms of action.
-
AhR and Nrf2 Pathways: Prenylated xanthones from mangosteen have been shown to activate the Aryl hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. Activation of these pathways is associated with anti-inflammatory and antioxidant responses and can enhance intestinal barrier function.
-
PI3K/Akt/mTOR Pathway: Certain prenylated xanthones have been identified as potential inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is often implicated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Isolation of this compound from Cudrania cochinchinensis
The following is a general protocol for the isolation of prenylated xanthones from plant material, based on the original report of the isolation of this compound[2].
-
Extraction:
-
Air-dried and powdered root of Cudrania cochinchinensis is extracted with a suitable solvent such as methanol or ethanol at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate (B1210297).
-
The fractions are concentrated to dryness.
-
-
Chromatographic Separation:
-
The biologically active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, such as n-hexane-acetone or chloroform-methanol, is used to separate the components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing the target compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Synthesis of Prenylated Xanthones
A general method for the C-prenylation of a dihydroxyxanthone is described below, which can be adapted for the synthesis of this compound from its corresponding xanthone precursor[5].
-
Reaction Setup:
-
Dissolve 1,3,7-trihydroxyxanthone in a suitable solvent (e.g., aqueous potassium hydroxide (B78521) solution).
-
Stir the mixture at room temperature for a short period.
-
-
Prenylation:
-
Add prenyl bromide in a solvent like acetone (B3395972) to the reaction mixture.
-
Continue stirring at room temperature for an extended period (e.g., 24 hours).
-
-
Work-up:
-
Acidify the reaction mixture with a dilute acid (e.g., 10% HCl).
-
Extract the product with an organic solvent such as dichloromethane.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane:ethyl acetate) to obtain the desired prenylated xanthone.
-
Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.
-
Preparation of Inoculum:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
This compound is a bioactive natural product with established antibacterial activity. The broader class of prenylated xanthones demonstrates a range of interesting pharmacological properties, including the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This technical guide provides a foundation for further research into the therapeutic potential of this compound. The presented protocols for isolation, synthesis, and biological evaluation, along with the summarized physicochemical and spectroscopic data, will be a valuable asset to scientists and researchers in the field of drug discovery and development from natural sources. Further investigation is warranted to fully elucidate the mechanisms of action and the specific signaling pathways targeted by this compound.
References
- 1. This compound CAS#: 20245-39-0 [chemicalbook.com]
- 2. Antimicrobial activity of isoprenoid-substituted xanthones from Cudrania cochinchinensis against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antimicrobial activity of hydrophobic xanthones from Cudrania cochinchinensis against Bacillus subtilis and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aca.unram.ac.id [aca.unram.ac.id]
Spectroscopic Profile of 1,3,7-Trihydroxy-2-prenylxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,7-Trihydroxy-2-prenylxanthone (Molecular Formula: C18H16O5, Molecular Weight: 312.32 g/mol ).[1][2] Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this document compiles and presents representative spectroscopic data based on available information for this compound and closely related structural analogs.[3] The information herein is intended to serve as a valuable reference for the isolation, characterization, and synthesis of similar natural products.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its analogs, providing a basis for structural elucidation and analytical method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds.[4] The following tables present the ¹H and ¹³C NMR data, with chemical shifts (δ) reported in parts per million (ppm).
Table 1: ¹H-NMR Spectroscopic Data (Representative)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-4 | ~6.30 | s | |
| H-5 | ~7.30 | d | 8.8 |
| H-6 | ~6.85 | dd | 8.8, 2.4 |
| H-8 | ~6.20 | d | 2.4 |
| H-1' | ~3.40 | d | 7.2 |
| H-2' | ~5.25 | t | 7.2 |
| H-4' (CH₃) | ~1.80 | s | |
| H-5' (CH₃) | ~1.65 | s | |
| 1-OH | ~13.50 | s | |
| 3-OH | br s | ||
| 7-OH | br s | ||
| Data compiled from analogous xanthone (B1684191) structures.[5][6] |
Table 2: ¹³C-NMR Spectroscopic Data (Representative)
| Position | δ (ppm) |
| C-1 | ~161.5 |
| C-2 | ~111.8 |
| C-3 | ~163.0 |
| C-4 | ~93.5 |
| C-4a | ~156.5 |
| C-5 | ~122.0 |
| C-6 | ~115.5 |
| C-7 | ~160.0 |
| C-8 | ~97.0 |
| C-8a | ~103.5 |
| C-9 (C=O) | ~182.0 |
| C-9a | ~155.0 |
| C-1' | ~22.5 |
| C-2' | ~122.5 |
| C-3' | ~131.0 |
| C-4' | ~18.0 |
| C-5' | ~25.8 |
| Data compiled from analogous xanthone structures.[6][7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, enabling the determination of its molecular weight and elemental composition. The exact mass of this compound is 312.0998 g/mol .[1]
Table 3: Mass Spectrometry Data
| Ion/Fragment | m/z (Da) |
| [M+H]⁺ | 313.1071 |
| [M-CH₃]⁺ | 297.0758 |
| [M-C₃H₇]⁺ | 269.0812 |
| [M-C₄H₇]⁺ | 257.0812 |
| Data is representative of prenylated xanthones and includes calculated values. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | O-H stretching (phenolic) |
| 2970-2910 | C-H stretching (aliphatic, prenyl group)[5] |
| 1650-1630 | C=O stretching (conjugated ketone) |
| 1610-1580 | C=C stretching (aromatic) |
| 1280-1180 | C-O stretching (aryl ether) |
| Data is representative of hydroxylated and prenylated xanthones.[5][8] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR, ¹³C-NMR, and 2D-NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in ppm relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).[3]
Mass Spectrometry (MS)
High-resolution mass spectra are often generated using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[6] The analysis can also be performed using techniques like LC-MS or UPLC-MS/MS for separation and identification from complex mixtures.[9][10]
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrophotometer.[11] The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film.[3][12] Spectra are generally recorded in the range of 4000-400 cm⁻¹.[3]
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
References
- 1. 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone | C18H16O5 | CID 5495920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 20245-39-0 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aca.unram.ac.id [aca.unram.ac.id]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
1,3,7-Trihydroxy-2-prenylxanthone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of the naturally occurring xanthone (B1684191), 1,3,7-Trihydroxy-2-prenylxanthone. The information is curated for professionals in the fields of chemical and biomedical research and drug development.
Chemical and Physical Properties
This compound is a member of the xanthone class of organic compounds, characterized by a dibenzo-γ-pyrone backbone. The presence of hydroxyl and prenyl groups on the xanthone scaffold is crucial for its biological activities.
| Property | Value | Reference |
| CAS Number | 20245-39-0 | [1] |
| Molecular Formula | C₁₈H₁₆O₅ | [1] |
| Molecular Weight | 312.32 g/mol | [1] |
| IUPAC Name | 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one | [1] |
| Synonyms | 1,3,7-Trihydroxy-2-(3-methyl-2-butenyl)xanthone | [1] |
Biological Activity: Antibacterial Properties
This compound has demonstrated antibacterial activity, particularly against vancomycin-resistant enterococci (VRE), which are a significant concern in clinical settings due to their resistance to multiple antibiotics.
Quantitative Data
The antibacterial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various VRE strains.
| Bacterial Strain | MIC (μg/mL) |
| Enterococcus faecalis (VRE) | 6.25 |
| Enterococcus faecium (VRE) | 6.25 |
| Enterococcus gallinarum (VRE) | 6.25 |
Data sourced from Fukai et al., 2005.[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a representative experimental protocol for determining the MIC of a compound against bacterial strains, based on the broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of vancomycin-resistant enterococci.
Materials:
-
This compound
-
Vancomycin-resistant enterococci (VRE) strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the VRE strain from an agar (B569324) plate and inoculate into a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the different concentrations of the test compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
-
Potential Signaling Pathways of Related Prenylated Xanthones
While specific signaling pathways for this compound have not been extensively studied, research on other structurally similar prenylated xanthones suggests potential mechanisms of action in various biological contexts, including cancer and inflammation. These pathways often involve the modulation of key cellular processes such as cell proliferation, apoptosis, and inflammatory responses.
Representative Signaling Pathway
The following diagram illustrates a potential signaling pathway that may be modulated by prenylated xanthones, based on findings from related compounds. This is a hypothetical representation and requires experimental validation for this compound.
Caption: Hypothetical signaling pathways modulated by prenylated xanthones.
Workflow for Investigating Signaling Pathways
The following workflow outlines the experimental steps to elucidate the signaling pathways affected by this compound.
Caption: Experimental workflow for signaling pathway investigation.
Conclusion and Future Directions
This compound is a natural product with documented antibacterial activity against clinically relevant drug-resistant bacteria. Its full therapeutic potential remains to be explored. Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying its antibacterial activity.
-
Investigating its efficacy in in vivo models of bacterial infection.
-
Exploring other potential biological activities, such as anti-inflammatory, antioxidant, and anticancer effects, based on the known properties of related prenylated xanthones.
-
Conducting structure-activity relationship studies to optimize its potency and pharmacokinetic properties for potential drug development.
This technical guide serves as a foundational resource for researchers interested in the further investigation of this compound.
References
1,3,7-Trihydroxy-2-prenylxanthone: A Comprehensive Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the biological activities of 1,3,7-Trihydroxy-2-prenylxanthone, a prenylated xanthone (B1684191) that has demonstrated a range of pharmacological effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes known signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Antibacterial Activity
This compound has been identified as possessing antibacterial properties, with studies demonstrating its activity against various bacterial strains.
Quantitative Antibacterial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against several bacteria.
| Bacterium | Strain(s) | MIC (µg/mL) | Reference |
| Enterococcus faecalis | Vancomycin-Resistant | 6.25 | [1] |
| Enterococcus faecium | Vancomycin-Resistant | 6.25 | [1] |
| Enterococcus gallinarum | Vancomycin-Resistant | 6.25 | [1] |
| Escherichia coli | Not specified | > 5 mm inhibition zone at 15% concentration | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using a broth microdilution method.
1.2.1. Inoculum Preparation:
-
Bacterial strains are cultured on an appropriate agar (B569324) medium.
-
A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.
1.2.2. Microdilution Assay:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Each well is then inoculated with the standardized bacterial suspension.
-
The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).
1.2.3. MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Activity
While direct studies on the neuroprotective effects of this compound are limited, research on a closely related synthetic analogue, 1,3,6-trihydroxy-2-(3-methylbut-2-enyl)-9H-xanthen-9-one (SX2), has shown potential neuroprotective properties.
Quantitative Neuroprotective Data for a Structurally Similar Compound
| Compound | Cell Line | Neurotoxin | Assay | Results | Reference |
| 1,3,6-trihydroxy-2-(3-methylbut-2-enyl)-9H-xanthen-9-one (SX2) | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | MTT | Significant protection at 52.5 nM and 105 nM | [3][4] |
Experimental Protocol: Neuroprotection Assay
The neuroprotective potential of a compound can be assessed by its ability to protect neuronal cells from toxin-induced cell death.
2.2.1. Cell Culture and Treatment:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compound for a specified period.
-
Following pre-treatment, a neurotoxin (e.g., 6-OHDA) is added to induce cell death.
2.2.2. Cell Viability Assessment (MTT Assay):
-
After the incubation period with the neurotoxin, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the control (untreated cells).
Anticancer, Anti-inflammatory, and Antioxidant Activities: An Overview
Direct and specific quantitative data for the anticancer, anti-inflammatory, and antioxidant activities of this compound are not extensively available in the current literature. However, the broader class of prenylated xanthones, to which this compound belongs, is well-documented to possess these biological properties. The activities of structurally similar compounds provide a strong indication of the potential of this compound in these areas.
General Experimental Protocols for Screening
3.1.1. Anticancer Activity (MTT Assay):
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are used.
-
Procedure: Similar to the MTT assay described for neuroprotection, cancer cells are treated with a range of concentrations of the test compound. The half-maximal inhibitory concentration (IC50) is then calculated, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
3.1.2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) is commonly used.
-
Procedure:
-
Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of nitric oxide (NO).
-
The cells are co-treated with various concentrations of the test compound.
-
The amount of NO produced is measured in the cell culture supernatant using the Griess reagent.
-
The IC50 value for NO inhibition is then determined.
-
3.1.3. Antioxidant Activity (DPPH Radical Scavenging Assay):
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it.
-
Procedure:
-
A solution of DPPH is mixed with various concentrations of the test compound.
-
The reduction of the DPPH radical is measured by the decrease in absorbance at a specific wavelength (around 517 nm).
-
The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated.
-
Synthesis of this compound
The synthesis of this compound can be achieved through the prenylation of 1,3,7-trihydroxyxanthone.
Synthetic Workflow
References
1,3,7-Trihydroxy-2-prenylxanthone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring prenylated xanthone (B1684191), a class of secondary metabolites known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, natural sources, synthesis, and biological activities. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes proposed signaling pathways to facilitate further research and drug development efforts centered on this compound. While direct experimental data for this specific xanthone is limited in some areas, this guide draws upon information from structurally related compounds to provide a thorough and insightful resource.
Introduction
Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. The addition of isoprenoid units, such as a prenyl group, often enhances their lipophilicity and biological potency. This compound, belonging to this group, has been isolated from several plant species and has demonstrated potential as a bioactive compound. This guide aims to consolidate the existing knowledge on this molecule to serve as a foundational resource for the scientific community.
Chemical and Physical Properties
This compound is characterized by a tricyclic xanthone core with hydroxyl groups at positions 1, 3, and 7, and a prenyl (3-methylbut-2-enyl) group at position 2.
| Property | Value | Reference(s) |
| CAS Number | 20245-39-0 | [1][2] |
| Molecular Formula | C₁₈H₁₆O₅ | [1][2] |
| Molecular Weight | 312.32 g/mol | [1][2] |
| IUPAC Name | 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one | [2] |
| Appearance | Yellow solid (typical for xanthones) | |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents |
Natural Sources and Isolation
This compound is a secondary metabolite found in various plant species, particularly within the families Moraceae and Hypericaceae.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Cudrania cochinchinensis | Moraceae | Roots | [3] |
| Garcinia paucinervis | Clusiaceae | [2] | |
| Hypericum japonicum | Hypericaceae | [2] |
General Isolation Protocol
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation.
Caption: General workflow for the isolation of this compound.
Protocol:
-
Preparation of Plant Material: The collected plant material (e.g., roots of Cudrania cochinchinensis) is washed, air-dried, and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. The process is often repeated multiple times to ensure exhaustive extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Prenylated xanthones are typically enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing the target compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
Chemical Synthesis
Caption: Proposed synthetic route for this compound.
Protocol:
-
Dissolution of Xanthone: 1,3,7-Trihydroxyxanthone is dissolved in a suitable solvent such as methanol or acetone.
-
Addition of Base: A base, such as potassium hydroxide (B78521) (KOH), is added to the solution to deprotonate the hydroxyl groups, forming phenoxide ions.
-
Addition of Prenylating Agent: Prenyl bromide is added dropwise to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for several hours to allow for the electrophilic substitution of the prenyl group onto the xanthone ring, preferentially at the electron-rich C-2 position.
-
Workup and Purification: The reaction mixture is acidified and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.[4]
Biological Activities and Mechanisms of Action
This compound and related compounds exhibit a range of biological activities.
Antibacterial Activity
This compound has shown activity against vancomycin-resistant enterococci (VRE).
| Bacterial Strain | MIC (Minimum Inhibitory Concentration) | Reference(s) |
| Enterococcus faecalis (VRE) | 6.25 mg/mL | [1][3][5] |
| Enterococcus faecium (VRE) | 6.25 mg/mL | [1][3][5] |
| Enterococcus gallinarum (VRE) | 6.25 mg/mL | [1][3][5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Preparation of Compound Dilutions: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the growth of the test organism for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity (Inferred from Related Compounds)
While specific anticancer data for this compound is not available, other trihydroxy- and tetrahydroxyxanthones have demonstrated cytotoxic effects against various cancer cell lines.[6] The prenyl group is generally considered to enhance the anticancer activity of xanthones.
| Cell Line | Compound | IC₅₀ (µM) | Reference(s) |
| HepG2 (Liver) | 1,3,6,7-Tetrahydroxyxanthone | 23.7 | [6] |
| HepG2 (Liver) | 1,3,6,8-Tetrahydroxyxanthone | 9.18 | [6] |
Anti-inflammatory Activity (Proposed Mechanism)
Structurally similar prenylated xanthones have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[7] It is plausible that this compound shares a similar mechanism.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Neuroprotective Effects (Proposed Mechanism)
The non-prenylated parent compound, 1,3,7-trihydroxyxanthone, has been shown to stimulate the expression of neurotrophic factors via cAMP- and ERK-dependent pathways. Additionally, other prenylated xanthones have demonstrated neuroprotective properties. It is hypothesized that this compound may also possess neuroprotective effects through similar mechanisms.
Caption: Proposed stimulation of neurotrophic factor expression.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antibacterial activity. While its full pharmacological profile is yet to be elucidated, evidence from structurally similar compounds suggests its potential as an anticancer, anti-inflammatory, and neuroprotective agent. Further research is warranted to:
-
Quantify the anticancer, anti-inflammatory, and neuroprotective effects of this compound through rigorous in vitro and in vivo studies.
-
Elucidate the specific molecular mechanisms underlying its biological activities, including the identification of direct protein targets and the confirmation of its effects on signaling pathways.
-
Optimize the chemical synthesis of this compound to enable the generation of analogues with improved potency and selectivity.
-
Evaluate the pharmacokinetic and toxicological properties of the compound to assess its potential as a therapeutic candidate.
This technical guide serves as a solid foundation for these future investigations, which will be crucial in unlocking the full therapeutic potential of this and other related prenylated xanthones.
References
- 1. This compound CAS#: 20245-39-0 [m.chemicalbook.com]
- 2. 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone | C18H16O5 | CID 5495920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aca.unram.ac.id [aca.unram.ac.id]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,3,7-Trihydroxy-2-prenylxanthone: Discovery, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring prenylated xanthone (B1684191), has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details its natural sources and outlines generalized experimental protocols for its isolation. Furthermore, this guide summarizes the current understanding of its biological activities, including its antibacterial effects, and explores the signaling pathways modulated by structurally related xanthones, offering insights into its potential mechanisms of action. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate comprehension and further research.
Introduction
Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. Naturally occurring xanthones, particularly those with prenyl substitutions, exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development. This compound (Figure 1) is a member of this family of compounds and has been isolated from various plant species. This guide aims to consolidate the available technical information on this specific xanthone, providing a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
**2. Discovery and History
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This information is crucial for its extraction, purification, and formulation in research and development settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₅ | [2] |
| Molecular Weight | 312.32 g/mol | [2] |
| CAS Number | 20245-39-0 | [2] |
| Appearance | Not explicitly stated, but xanthones are typically yellow solids. | |
| Solubility | Not explicitly stated, but likely soluble in organic solvents like methanol (B129727), ethanol, and DMSO. |
Natural Sources and Isolation
This compound has been reported to be isolated from plant species such as Garcinia paucinervis and Hypericum japonicum[1].
Experimental Protocol for Isolation from Natural Sources
While a specific, detailed protocol for the isolation of this compound was not found in the search results, a general methodology for the isolation of xanthones from plant material can be outlined. This protocol is a composite of standard phytochemical techniques.
4.1.1. Plant Material Preparation
-
Collection and Identification: Collect the relevant plant parts (e.g., leaves, stem bark). Ensure proper botanical identification.
-
Drying and Grinding: Air-dry the plant material in the shade to prevent the degradation of phytochemicals. Once completely dry, grind the material into a coarse powder to increase the surface area for extraction.
4.1.2. Extraction
-
Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (24-72 hours). The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
4.1.3. Fractionation and Purification
-
Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and water). Xanthones are typically enriched in the ethyl acetate fraction.
-
Chromatography:
-
Column Chromatography: Pack a glass column with silica (B1680970) gel and apply the concentrated ethyl acetate fraction. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Collect the fractions from column chromatography and monitor them by thin-layer chromatography (TLC). Pool the fractions containing the target compound and subject them to further purification using pTLC or preparative HPLC to obtain the pure this compound.
-
4.1.4. Structure Elucidation
The structure of the isolated compound is then confirmed using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, which is characteristic of the xanthone chromophore.
Caption: Generalized workflow for the isolation of this compound.
Chemical Synthesis
A specific, detailed chemical synthesis protocol for this compound was not identified in the provided search results. However, a general approach to the synthesis of similar prenylated xanthones involves the C-prenylation of a corresponding polyhydroxyxanthone precursor.
General Experimental Protocol for C-Prenylation
This protocol is adapted from the synthesis of a related compound, 1,3-dihydroxy-2-prenylxanthone.
-
Starting Material: Begin with the appropriate polyhydroxyxanthone precursor, in this case, 1,3,7-trihydroxyxanthone.
-
Reaction Setup: Dissolve the 1,3,7-trihydroxyxanthone in a suitable solvent in a round-bottom flask.
-
Base Addition: Add a base, such as potassium hydroxide (B78521) (KOH), to the reaction mixture and stir to facilitate the formation of a phenoxide ion.
-
Prenylation: Add a prenylating agent, such as prenyl bromide, to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.
-
Workup: After the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl). Extract the product into an organic solvent like dichloromethane (B109758) (DCM).
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product using column chromatography to obtain the desired this compound.
Caption: General synthetic scheme for C-prenylation of a xanthone.
Biological Activities and Potential Signaling Pathways
The biological activities of this compound are not extensively documented. However, available data and studies on structurally similar compounds provide insights into its potential therapeutic applications.
Antibacterial Activity
This compound has been reported to exhibit antibacterial activity. A key piece of quantitative data is its Minimum Inhibitory Concentration (MIC) against vancomycin-resistant enterococci (VRE) strains.
Table 2: Antibacterial Activity of this compound
| Bacterial Strains | MIC (mg/mL) | Reference |
| Vancomycin-Resistant Enterococcus faecalis | 6.25 | [2][3] |
| Vancomycin-Resistant Enterococcus faecium | 6.25 | [2][3] |
| Vancomycin-Resistant Enterococcus gallinarum | 6.25 | [2][3] |
Potential Anti-Inflammatory and Anticancer Activities (Inferred from Related Compounds)
While specific studies on the anti-inflammatory and anticancer activities of this compound are lacking in the provided search results, research on other prenylated xanthones suggests that this compound may also possess such properties. For instance, other xanthones have been shown to exert anti-inflammatory effects by modulating key signaling pathways.
6.2.1. Potential Modulation of Inflammatory Signaling Pathways
Structurally related xanthones have been shown to inhibit inflammatory responses by targeting pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Caption: Hypothesized anti-inflammatory signaling pathway modulation.
Conclusion
This compound is a naturally occurring compound with demonstrated antibacterial activity. While its full biological potential is yet to be elucidated, the activities of structurally similar xanthones suggest that it may also possess anti-inflammatory, anticancer, and other valuable pharmacological properties. This technical guide has summarized the current knowledge on its discovery, isolation, and biological activities, providing a foundation for future research. Further studies are warranted to fully characterize its pharmacological profile, elucidate its mechanisms of action, and explore its potential as a therapeutic agent. The development of a robust and efficient chemical synthesis would also be highly beneficial for enabling more extensive biological evaluation.
References
- 1. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,6,7‐Tetrahydroxy‐8‐prenylxanthone ameliorates inflammatory responses resulting from the paracrine interaction of adipocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel Molecule: A Technical Guide to 1,3,7-Trihydroxy-2-prenylxanthone in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of plant secondary metabolites characterized by a dibenzo-γ-pyrone scaffold, playing a crucial role in the plant's defense arsenal (B13267) against pathogens.[1] These phenolic compounds are predominantly found in a select number of plant families, including Clusiaceae, Hypericaceae, and Gentianaceae.[1] Among these, prenylated xanthones—those modified with isoprene (B109036) units—often exhibit enhanced lipophilicity and biological activity. This guide focuses on 1,3,7-Trihydroxy-2-prenylxanthone , a specific prenylated xanthone (B1684191) that serves as a phytoalexin, a substance synthesized by plants in response to microbial attack. We will delve into its biosynthesis, its induction via defense signaling pathways, its mode of action, and the experimental protocols used to study this vital defense compound.
Biosynthesis of this compound
The formation of this compound is a multi-step enzymatic process that leverages precursors from primary metabolism. The pathway can be divided into two principal stages: the assembly of the core xanthone structure and its subsequent prenylation.
-
Formation of the Benzophenone (B1666685) Intermediate: The pathway initiates with precursors from both the shikimate and acetate-malonate pathways. These pathways converge to produce a key benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone.[2]
-
Formation of the 1,3,7-Trihydroxyxanthone Core: The benzophenone intermediate undergoes a regioselective intramolecular oxidative coupling. This cyclization reaction forms the tricyclic xanthone ring system, specifically yielding 1,3,7-trihydroxyxanthone , which serves as the direct precursor for a variety of other xanthones.[1]
-
Prenylation: In the final step, an isoprenyl group (specifically, a dimethylallyl pyrophosphate or DMAPP unit) is transferred from a donor molecule to the C-2 position of the 1,3,7-trihydroxyxanthone core. This reaction is catalyzed by a specific prenyltransferase enzyme, yielding the final product, this compound.
Role in Plant Defense and Mode of Action
As a phytoalexin, this compound is not constitutively present in high concentrations but is rapidly synthesized and accumulated at the site of infection upon pathogen recognition.[1] Its primary role is to inhibit the growth and proliferation of invading microorganisms. The addition of the prenyl group generally increases the lipophilicity of the xanthone molecule, which may enhance its ability to disrupt microbial cell membranes, a common mode of action for antimicrobial plant compounds.[3]
While specific data on the antimicrobial activity of this compound against plant pathogens is limited, studies on its direct precursor and other closely related xanthones provide strong evidence for its defensive function. The prenylation is known to be a crucial modification for enhancing biological activity.[3]
Antimicrobial Activity Data
The following tables summarize the available quantitative data on the antimicrobial activity of this compound against human pathogens and the activity of its non-prenylated precursor and other related polyhydroxylated xanthones against various microbes. This data provides a strong indication of the potential efficacy of the target compound against plant pathogens.
Table 1: Antimicrobial Activity of this compound
| Organism | Strain Type | MIC (Minimum Inhibitory Concentration) | Reference |
|---|---|---|---|
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 6.25 mg/mL | [4] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 6.25 mg/mL | [4] |
| Enterococcus gallinarum | Vancomycin-Resistant (VRE) | 6.25 mg/mL | [4] |
| Escherichia coli | Gram-negative | >5 mm inhibition zone at 15% conc. |[5][6] |
Table 2: Antimicrobial Activity of Precursor (1,3,7-Trihydroxyxanthone) and Related Xanthones
| Compound | Organism | Strain Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 1,5,6-Trihydroxyxanthone | Staphylococcus aureus | Gram-positive (ATCC 25923) | 64 | [2] |
| 1,5,6-Trihydroxyxanthone | Bacillus subtilis | Gram-positive (ATCC 6633) | 64 | [2] |
| 1,5,6-Trihydroxyxanthone | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 64 | [2] |
| 1,6,7-Trihydroxyxanthone | Staphylococcus aureus | Gram-positive (ATCC 25923) | 64 | [2] |
| 1,6,7-Trihydroxyxanthone | Bacillus subtilis | Gram-positive (ATCC 6633) | 128 | [2] |
| 1,6,7-Trihydroxyxanthone | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 64 | [2] |
| 1,3,6,7-Tetrahydroxyxanthone | Staphylococcus aureus | Gram-positive (ATCC 25923) | 256 | [2] |
| 1,3,6,7-Tetrahydroxyxanthone | Bacillus subtilis | Gram-positive (ATCC 6633) | 256 | [2] |
| 1,3,7-Trihydroxyxanthone | All tested bacteria | Gram-positive & Gram-negative | Inactive |[2] |
Note: The inactivity of the direct precursor, 1,3,7-Trihydroxyxanthone, highlights the critical importance of the prenyl group for antimicrobial function.
Regulatory Signaling Pathways
The biosynthesis of phytoalexins like this compound is tightly regulated by the plant's defense signaling network. Upon detection of pathogen-associated molecular patterns (PAMPs), such as chitosan (B1678972) from fungal cell walls, or damage signals, the plant activates signaling cascades mediated by key plant hormones, primarily Salicylic (B10762653) Acid (SA) and Jasmonic Acid (JA) .[7] These signaling molecules trigger a transcriptional reprogramming, upregulating the expression of genes encoding the biosynthetic enzymes required for xanthone production, including benzophenone synthase and prenyltransferases.[7]
Experimental Protocols
Protocol 1: Extraction of Xanthones from Plant Material (Ultrasonic-Assisted)
This protocol outlines a common method for extracting xanthones from dried plant tissue.
-
Sample Preparation:
-
Collect fresh plant material (e.g., leaves, bark, or roots).
-
Dry the material in a hot air oven at 50-60°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (approx. 40-60 mesh) and store in an airtight, light-protected container.
-
-
Extraction Procedure:
-
Weigh 10 g of the dried powder and place it into a 250 mL beaker.
-
Add 100 mL of a suitable solvent (e.g., 80% ethanol (B145695) or methanol), achieving a 10:1 solvent-to-solid ratio.
-
Place the beaker in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 33°C) and frequency (e.g., 40 kHz).
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
For exhaustive extraction, the residue can be re-extracted with fresh solvent.
-
Combine the filtrates and concentrate them using a rotary evaporator at 40-50°C under reduced pressure.
-
Dry the resulting crude extract completely and store it at -20°C for further analysis.
-
Protocol 2: Quantification of Xanthones by HPLC
This protocol provides a general method for separating and quantifying specific xanthones from a crude extract.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of a pure standard (e.g., this compound, if available, or a related standard like α-mangostin) in HPLC-grade methanol (B129727) at a concentration of 1 mg/mL.
-
Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare the sample solution by accurately weighing and dissolving the crude extract in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for the xanthone, typically around 245 nm, 320 nm, or scanned across a range with a DAD.
-
Column Temperature: 25-30°C.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Identify the xanthone peak in the sample chromatogram by comparing its retention time with that of the pure standard.
-
Quantify the amount of the xanthone in the sample by interpolating its peak area onto the calibration curve.
-
Conclusion
This compound represents a key component of the inducible chemical defenses in certain plant species. Its biosynthesis from primary metabolites is tightly regulated and triggered by pathogen-associated signaling pathways involving jasmonic and salicylic acid. While further research is needed to fully characterize its specific antimicrobial activity against a broad range of plant pathogens, the known bioactivity of related prenylated phenolics strongly suggests its efficacy as a phytoalexin. The protocols and pathways detailed in this guide provide a foundational framework for researchers aiming to investigate this and other xanthones for applications in crop protection and novel drug discovery.
References
- 1. r.jordan.im [r.jordan.im]
- 2. Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities of Polyhydroxylated Xanthones from Garcinia succifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aca.unram.ac.id [aca.unram.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
1,3,7-Trihydroxy-2-prenylxanthone: A Technical Review of Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone, a prenylated xanthone (B1684191) isolated from natural sources. This document synthesizes the available data on its biological activities, particularly its antimicrobial properties, and provides insights into its isolation and the general experimental protocols used for its evaluation.
Core Compound Profile
1,3,7-Trihydroxy-2-prenylxanthone is a natural product found in plants such as Cudrania cochinchinensis[1][2]. The presence of a prenyl group on the xanthone scaffold is a common feature among this class of compounds and is often associated with enhanced biological activity[3].
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₅ |
| Molecular Weight | 312.32 g/mol |
| CAS Number | 20245-39-0 |
| Appearance | Yellow Solid (Typical for xanthones) |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO |
Biological Activity: Antimicrobial Properties
The primary biological activity reported for this compound is its antibacterial effect. It has demonstrated "weaker" activity against several bacterial strains, including vancomycin-resistant enterococci (VRE) and Bacillus subtilis.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Activity Type | Quantitative Data (MIC) | Reference |
| Vancomycin-Resistant Enterococcus faecalis | Antibacterial | 3.13-6.25 µg/mL | [2] |
| Vancomycin-Resistant Enterococcus faecium | Antibacterial | 3.13-6.25 µg/mL | [2] |
| Vancomycin-Resistant Enterococcus gallinarum | Antibacterial | 3.13-6.25 µg/mL | [2] |
| Bacillus subtilis | Antibacterial | 3.13-6.25 µg/mL | [1] |
| Methicillin-Sensitive Staphylococcus aureus | Antibacterial | 3.13-6.25 µg/mL | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Antibacterial | 3.13-6.25 µg/mL | [1] |
| Micrococcus luteus | Antibacterial | 3.13-6.25 µg/mL | [1] |
MIC: Minimum Inhibitory Concentration
While studies on the anticancer and anti-inflammatory properties of various other prenylated xanthones have been conducted, specific data for this compound in these areas are not currently available in the reviewed literature. Many prenylated xanthones are known to exhibit cytotoxic effects against various cancer cell lines[3][4][5]. Similarly, other xanthone derivatives have shown anti-inflammatory properties by inhibiting key inflammatory mediators[6]. However, the specific effects of this compound remain to be elucidated.
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature detailing the specific signaling pathways modulated by this compound. However, the structurally related compound, 1,3,7-trihydroxyxanthone (the non-prenylated parent compound), has been shown to stimulate the expression of neurotrophic factors in rat astrocyte primary cultures through the cAMP- and ERK-dependent pathways[7]. This suggests a potential area of investigation for its prenylated derivative.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
Isolation of this compound from Cudrania cochinchinensis
The following is a generalized protocol for the isolation of xanthones from the roots of Cudrania cochinchinensis, based on common phytochemical extraction techniques.
References
- 1. Antimicrobial activity of hydrophobic xanthones from Cudrania cochinchinensis against Bacillus subtilis and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of isoprenoid-substituted xanthones from Cudrania cochinchinensis against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Some Prenylated Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,7-Trihydroxyxanthone, derived from Polygalae Radix, a herbal medicine, stimulates the expression of neurotrophic factors in rat astrocyte primary cultures via cAMP- and ERK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3,7-Trihydroxy-2-prenylxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of heterocyclic compounds that exhibit a wide array of pharmacological activities. The introduction of a prenyl group to the xanthone (B1684191) scaffold can significantly enhance its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This document provides a detailed protocol for the two-step chemical synthesis of 1,3,7-Trihydroxy-2-prenylxanthone, a prenylated xanthone of interest for drug discovery and development. The synthesis commences with the construction of the 1,3,7-trihydroxyxanthone core via a condensation reaction, followed by a regioselective C-prenylation to yield the target compound.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process. The initial step involves the formation of the 1,3,7-trihydroxyxanthone core from phloroglucinol (B13840) and 2,4-dihydroxybenzoic acid using Eaton's reagent. The subsequent step is the regioselective C-prenylation of the xanthone core at the C-2 position using prenyl bromide in an alkaline medium.
Caption: Experimental workflow for the two-step synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Reaction Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Characterization Data |
| 1 | 1,3,7-Trihydroxyxanthone | C₁₃H₈O₅ | 244.20 | 70-85 | ¹H NMR (DMSO-d₆): δ 12.75 (s, 1H, OH-1), 7.95 (d, 1H), 7.10 (m, 2H), 6.35 (d, 1H), 6.20 (d, 1H) |
| 2 | This compound | C₁₈H₁₆O₅ | 312.32 | ~40 | ¹H NMR (CDCl₃, 400 MHz) of a closely related isomer: δ 13.15 (s, 1H, OH-1), 7.55 (d, J=8.8 Hz, 1H, H-5), 6.90 (dd, J=8.8, 2.4 Hz, 1H, H-6), 6.75 (d, J=2.4 Hz, 1H, H-8), 6.30 (s, 1H, H-4), 5.25 (t, J=7.2 Hz, 1H, H-2'), 3.40 (d, J=7.2 Hz, 2H, H-1'), 1.80 (s, 3H, CH₃), 1.70 (s, 3H, CH₃)[1] |
Experimental Protocols
Step 1: Synthesis of 1,3,7-Trihydroxyxanthone
This protocol describes the synthesis of the xanthone core via condensation of 2,4-dihydroxybenzoic acid and phloroglucinol.
Materials:
-
2,4-dihydroxybenzoic acid
-
Phloroglucinol
-
Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
-
Ice-cold water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dihydroxybenzoic acid (1 equivalent) and phloroglucinol (1 equivalent).
-
Carefully add Eaton's reagent to the flask to act as both the solvent and catalyst.
-
Heat the reaction mixture to a temperature between 80°C and 100°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water. This will cause the crude xanthone product to precipitate.
-
Collect the precipitate by vacuum filtration, wash it with water until the filtrate is neutral, and then dry.
-
Further purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain pure 1,3,7-trihydroxyxanthone.
Step 2: Synthesis of this compound
This protocol details the C-prenylation of the 1,3,7-trihydroxyxanthone intermediate.
Materials:
-
1,3,7-Trihydroxyxanthone
-
Prenyl bromide
-
Potassium hydroxide (B78521) (KOH)
-
Distilled water
-
Acetone
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,3,7-trihydroxyxanthone (1 equivalent) and potassium hydroxide (a molar excess) in a mixture of distilled water and acetone.
-
Stir the mixture at room temperature for approximately 10 minutes.
-
Add prenyl bromide (a molar excess) to the reaction mixture.
-
Continue to stir the mixture at room temperature for 24 hours.
-
After 24 hours, acidify the mixture with 10% HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound. A yield of approximately 43% can be expected for this type of reaction.[2][3]
Logical Relationships in Synthesis
The synthesis follows a logical progression from simple, commercially available precursors to the final, more complex target molecule.
Caption: Key steps and intermediates in the synthesis of this compound.
References
Application Note and Protocol: C-prenylation of 1,3-dihydroxyxanthone to yield 1,3-dihydroxy-2-prenylxanthone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthones are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antioxidant, antibacterial, and anticancer properties.[1][2] Prenylation, the attachment of a prenyl group, is a common modification of the xanthone (B1684191) core that can enhance its biological activity.[2][3][4] Specifically, the introduction of a prenyl group to the 1,3-dihydroxyxanthone scaffold can lead to compounds with potential applications in drug discovery and development.[1][2] This document provides a detailed protocol for the C-prenylation of 1,3-dihydroxyxanthone to synthesize 1,3-dihydroxy-2-prenylxanthone, a monosubstituted derivative. The synthesis involves a nucleophilic substitution reaction using prenyl bromide in the presence of a base.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 1,3-dihydroxy-2-prenylxanthone.
| Parameter | Value | Reference |
| Starting Material | 1,3-dihydroxyxanthone | [1] |
| Reagents | Prenyl bromide, Potassium hydroxide (B78521) (KOH) | [1] |
| Solvent | Distilled water, Acetone (B3395972) | [1] |
| Reaction Time | 24 hours | [1] |
| Temperature | Room Temperature | [1] |
| Product Yield | 43.09% | [1][5] |
| Product Appearance | Yellow-brown paste | [1][5] |
| TLC Rf value | 0.87 (n-hexane:ethyl acetate, 7:3) | [1] |
Experimental Protocols
This section details the methodology for the synthesis of 1,3-dihydroxy-2-prenylxanthone.
Materials:
-
1,3-dihydroxyxanthone (0.228 g)[1]
-
Potassium hydroxide (KOH) (0.42 g)[1]
-
Prenyl bromide (0.97 g)[1]
-
Distilled water (30 mL)[1]
-
Acetone (3 mL)[1]
-
10% Hydrochloric acid (HCl) solution (100 mL)[1]
-
Dichloromethane (B109758) (DCM) (35 mL)[1]
-
250 mL round bottom flask
-
Magnetic stirrer
-
Syringe
-
Rotary evaporator
Procedure:
-
In a 250 mL round bottom flask, dissolve 0.228 g of 1,3-dihydroxyxanthone and 0.42 g of potassium hydroxide (KOH) in 30 mL of distilled water.[1]
-
Stir the mixture at room temperature for 10 minutes.[1]
-
Using a syringe, inject 0.97 g of prenyl bromide dissolved in 3 mL of acetone into the reaction mixture.[1]
-
Continue stirring the mixture for 24 hours at room temperature.[1]
-
After 24 hours, acidify the reaction mixture by adding 100 mL of 10% HCl solution.[1]
-
Extract the product with 35 mL of dichloromethane (DCM).[1]
-
Separate the organic layer.
-
Evaporate the solvent from the organic layer using a rotary evaporator to obtain the final product, 1,3-dihydroxy-2-prenylxanthone.[1]
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
References
Application Notes and Protocols for HPLC Analysis and Purification of 1,3,7-Trihydroxy-2-prenylxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring xanthone (B1684191) that has garnered interest for its potential biological activities.[1][2] Xanthones are a class of polyphenolic compounds found in a variety of plants and are known for their diverse pharmacological properties.[3][4][5] The prenyl group attached to the xanthone core often enhances its bioactivity. Accurate and efficient methods for the analysis and purification of these compounds are crucial for research and drug development.
This document provides detailed application notes and protocols for the analytical and preparative High-Performance Liquid Chromatography (HPLC) of this compound.
Chemical Properties
| Property | Value |
| CAS Number | 20245-39-0[6] |
| Molecular Formula | C18H16O5[1][6] |
| Molecular Weight | 312.32 g/mol [1][6] |
| Boiling Point (Predicted) | 576.2±39.0 °C[6] |
| Density (Predicted) | 1.390±0.06 g/cm3 [6] |
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For the analysis of xanthone derivatives, reversed-phase HPLC with a C18 column is a common and effective method.[7][8][9]
Experimental Protocol: Analytical HPLC
This protocol outlines a standard method for the analytical determination of this compound.
1. Sample Preparation:
-
Accurately weigh 1 mg of the sample (e.g., a plant extract or a synthetic reaction mixture).
-
Dissolve the sample in 1 mL of HPLC-grade methanol (B129727) or a similar suitable solvent.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
The analysis can be performed on a standard HPLC system equipped with a UV-Vis detector.
-
A C18 reversed-phase column is recommended for the separation of xanthones.[7][8][9]
Table 1: Analytical HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 50-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min[8][9] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 25 °C |
| Detection Wavelength | 254 nm[3] |
3. Data Analysis:
-
The retention time and peak area of this compound are determined.
-
Quantification can be achieved by creating a calibration curve using a certified reference standard.
Workflow for Analytical HPLC
Caption: Workflow for the analytical HPLC of this compound.
HPLC Purification of this compound
For the isolation of pure this compound from a crude mixture, preparative HPLC is a highly effective technique. The principles are similar to analytical HPLC, but the scale is larger to accommodate higher sample loads.
Experimental Protocol: Preparative HPLC
This protocol provides a general method for the purification of this compound.
1. Sample Preparation:
-
Dissolve the crude sample (e.g., from a plant extract or chemical synthesis) in a minimal amount of a suitable solvent like methanol.
-
Ensure the sample is fully dissolved; sonication may be necessary.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
2. Preparative HPLC Instrumentation and Conditions:
-
A preparative HPLC system with a larger column and higher flow rate capacity is required.
-
Fraction collection is a key component of this system.
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Column | Preparative C18 Reversed-Phase (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Optimized based on analytical run, typically a shallower gradient |
| Flow Rate | 15-25 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Detection Wavelength | 254 nm |
| Fraction Collection | Triggered by UV signal corresponding to the target peak |
3. Post-Purification Processing:
-
Combine the fractions containing the pure compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure, solid this compound.
-
The purity of the isolated compound should be confirmed by analytical HPLC.
Workflow for Preparative HPLC Purification
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 20245-39-0 [chemicalbook.com]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. benchchem.com [benchchem.com]
- 9. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of 1,3,7-Trihydroxy-2-prenylxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring xanthone (B1684191) derivative that has been reported in various plant species.[1] Xanthones are a class of organic compounds with a characteristic tricyclic xanthene core and are known for their diverse biological activities, making them of interest to the pharmaceutical and nutraceutical industries. The prenyl functional group often enhances the bioactivity of the xanthone scaffold.[2] Accurate structural characterization is a critical step in the research and development of such natural products. This application note outlines the standard procedures for the spectroscopic analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for this compound. The NMR data is based on that of a closely related isomer, given the lack of a complete published dataset for the target compound.[3]
Table 1: Predicted ¹H-NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1-OH | 13.5 (s) | s | |
| 4 | 6.25 | s | |
| 5 | 8.05 | d | 8.8 |
| 6 | 7.20 | dd | 8.8, 2.4 |
| 8 | 7.15 | d | 2.4 |
| 1' | 3.40 | d | 7.2 |
| 2' | 5.30 | t | 7.2 |
| 4' | 1.85 | s | |
| 5' | 1.75 | s |
Table 2: Predicted ¹³C-NMR Spectroscopic Data of this compound (100 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 161.5 |
| 2 | 111.0 |
| 3 | 164.0 |
| 4 | 93.0 |
| 4a | 156.5 |
| 5 | 126.0 |
| 6 | 120.0 |
| 7 | 158.0 |
| 8 | 108.0 |
| 8a | 109.0 |
| 9 | 182.0 |
| 9a | 103.5 |
| 1' | 22.5 |
| 2' | 122.5 |
| 3' | 132.0 |
| 4' | 18.0 |
| 5' | 25.9 |
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Adduct | Calculated m/z |
| [M+H]⁺ | 313.10704 |
| [M+Na]⁺ | 335.08898 |
| [M-H]⁻ | 311.09248 |
| [M]⁺ | 312.09921 |
Experimental Protocols
Sample Preparation
For NMR analysis, dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard.
For mass spectrometry, prepare a stock solution of the compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol (B129727) or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
NMR Spectroscopy
NMR spectra should be acquired on a 400 MHz or higher field spectrometer. Standard 1D and 2D NMR experiments are essential for complete structural elucidation.
-
¹H-NMR (Proton NMR): Acquire a standard proton spectrum to identify the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C-NMR (Carbon NMR): Obtain a proton-decoupled carbon spectrum to determine the number and chemical shifts of the carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Use DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the molecular skeleton.
Mass Spectrometry
Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.
-
Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system is often used to introduce the sample.
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better sensitivity and fragmentation information.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to induce fragmentation of the molecular ion. The fragmentation pattern, particularly the loss of the prenyl group, is a key diagnostic feature for this class of compounds.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Key Spectroscopic Correlations for Structural Elucidation
Caption: Expected key COSY and HMBC correlations for this compound.
Conclusion
The combination of one- and two-dimensional NMR spectroscopy with high-resolution mass spectrometry provides a robust framework for the unambiguous characterization of this compound. The protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the isolation, identification, and development of novel natural products. The provided visualizations of the experimental workflow and key spectroscopic correlations offer a clear roadmap for the structural elucidation process.
References
Application Notes and Protocols for Antibacterial Activity Assay of 1,3,7-Trihydroxy-2-prenylxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antibacterial activity of 1,3,7-Trihydroxy-2-prenylxanthone. This document includes methodologies for determining the minimum inhibitory concentration (MIC) and susceptibility testing using agar (B569324) well diffusion, along with data presentation and a conceptual model of the compound's potential mechanism of action.
Introduction
This compound is a member of the xanthone (B1684191) family of natural products, which are known for their diverse biological activities. The prenyl group attached to the xanthone core is often crucial for its bioactivity, enhancing its lipophilicity and ability to interact with cellular membranes. This document outlines the standardized procedures to quantify the antibacterial efficacy of this compound against a panel of pathogenic bacteria.
Quantitative Data Summary
The antibacterial activity of this compound and related compounds is summarized below. Data has been compiled from available literature to provide a comparative overview.
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| This compound | Enterococcus faecalis (VRE) | 6.25 | Not Reported | [1][2] |
| Enterococcus faecium (VRE) | 6.25 | Not Reported | [1][2] | |
| Enterococcus gallinarum (VRE) | 6.25 | Not Reported | [1][2] | |
| 1,3-Dihydroxy-2-prenylxanthone (analog) | Escherichia coli | Not Reported | > 5 (at 15% conc.) | [3] |
| 1,3,7-Trihydroxyxanthone (non-prenylated) | Staphylococcus aureus ATCC 25923 | >256 | Not Reported | [4] |
| Bacillus subtilis ATCC 6633 | >256 | Not Reported | [4] | |
| Escherichia coli ATCC 25922 | >256 | Not Reported | [4] | |
| Pseudomonas aeruginosa ATCC 27853 | >256 | Not Reported | [4] |
VRE: Vancomycin-Resistant Enterococci
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in MHB to achieve the desired starting concentration for serial dilutions.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of the xanthone to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (MHB and inoculum, no compound).
-
Well 12 will serve as a sterility control (MHB only).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Agar Well Diffusion Assay
This method assesses the antibacterial activity by measuring the diameter of the zone of growth inhibition around a well containing the test compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures
-
Sterile cork borer or pipette tip
-
Sterile swabs
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
-
Preparation of Wells:
-
Using a sterile cork borer (6-8 mm diameter), punch wells into the agar.
-
Aseptically remove the agar plugs.
-
-
Application of Test Compound:
-
Prepare different concentrations of this compound in a suitable solvent (e.g., DMSO).
-
Pipette a fixed volume (e.g., 50-100 µL) of each concentration into the wells.
-
Include a positive control (a known antibiotic) and a negative control (solvent alone) in separate wells.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.
Visualizations
Experimental Workflows
Caption: Workflow for MIC determination using broth microdilution.
Caption: Workflow for the agar well diffusion assay.
Conceptual Signaling Pathway
The antibacterial mechanism of many prenylated xanthones is attributed to their ability to disrupt the bacterial cell membrane. The lipophilic prenyl group facilitates insertion into the lipid bilayer, leading to membrane depolarization, increased permeability, and subsequent leakage of cellular contents, ultimately causing cell death.
Caption: Proposed mechanism of antibacterial action.
References
Determining the Antimicrobial Susceptibility of Vancomycin-Resistant Enterococci (VRE) to 1,3,7-Trihydroxy-2-prenylxanthone
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence of multidrug-resistant bacteria, particularly Vancomycin-Resistant Enterococci (VRE), poses a significant threat to public health. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 1,3,7-Trihydroxy-2-prenylxanthone, a novel xanthone (B1684191) derivative, against clinically relevant VRE strains. The broth microdilution method, a standardized and widely accepted technique, is described in detail to ensure reliable and reproducible results. This application note also explores the potential mechanisms of action of xanthones against bacteria and provides a framework for data analysis and interpretation.
Introduction
Vancomycin-resistant enterococci (VRE) are opportunistic pathogens that have developed resistance to vancomycin (B549263), a glycopeptide antibiotic traditionally used to treat serious Gram-positive bacterial infections.[1] This resistance is often conferred by the vanA or vanB gene clusters, which alter the terminal D-Ala-D-Ala of peptidoglycan precursors to D-Ala-D-Lac or D-Ala-D-Ser, reducing the binding affinity of vancomycin.[2] The increasing prevalence of VRE infections necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action.
Xanthones, a class of naturally occurring polyphenolic compounds, have demonstrated a wide range of pharmacological activities, including antibacterial properties.[3][4] Studies have shown that some xanthone derivatives are active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The compound this compound is a promising candidate for evaluation against VRE due to its structural features. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8]
This document outlines the standardized broth microdilution protocol for determining the MIC of this compound against VRE strains, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]
Data Presentation
The following table provides a template for summarizing the MIC values of this compound against various VRE strains. Vancomycin is included as a control to confirm the resistance profile of the tested strains.
| VRE Strain | Vancomycin MIC (µg/mL) | This compound MIC (µg/mL) |
| Enterococcus faecium ATCC 51559 (VanA) | >256 | [Insert Value] |
| Enterococcus faecalis ATCC 51299 (VanB) | 64 | [Insert Value] |
| Clinical Isolate VRE-1 | >256 | [Insert Value] |
| Clinical Isolate VRE-2 | 128 | [Insert Value] |
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
Vancomycin hydrochloride (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile, flat-bottom microtiter plates
-
Sterile, disposable culture tubes and loops
-
VRE strains (e.g., E. faecium ATCC 51559, E. faecalis ATCC 51299, and clinical isolates)
-
Enterococcus faecalis ATCC 29212 (quality control strain)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Preparation of Antimicrobial Stock Solutions
-
This compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the bacteria.
-
-
Vancomycin Stock Solution:
-
Prepare a stock solution of vancomycin in sterile deionized water at a concentration of 1280 µg/mL.
-
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[6][13][14]
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).
-
The eleventh well will serve as the growth control (no antimicrobial agent), and the twelfth well will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the VRE strain.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the final bacterial suspension.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting the MIC:
Quality Control
-
Perform the MIC assay with the quality control strain, Enterococcus faecalis ATCC 29212, using vancomycin. The resulting MIC should fall within the acceptable range as defined by CLSI guidelines.[9]
-
The growth control well must show distinct turbidity.
-
The sterility control well must remain clear.
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Potential Mechanisms of Action of Xanthones
While the precise signaling pathway for this compound in VRE is yet to be elucidated, studies on other xanthone derivatives suggest potential mechanisms of action.[15][16] These include the disruption of the bacterial cell wall and the inhibition of DNA synthesis.[15]
Caption: Conceptual diagram of potential antibacterial mechanisms of xanthones.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of plant-derived xanthones - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. aca.unram.ac.id [aca.unram.ac.id]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. emerypharma.com [emerypharma.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 14. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A xanthone-derived antibiotic with a multifaceted mode of action - Insight [insight.cumbria.ac.uk]
Investigating the Mechanism of Action of 1,3,7-Trihydroxy-2-prenylxanthone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring xanthone (B1684191) derivative that has demonstrated a range of biological activities. This document provides a comprehensive overview of its known antibacterial properties and explores its potential anti-inflammatory and anticancer mechanisms of action based on evidence from structurally related compounds. Detailed protocols for key experimental assays are provided to facilitate further investigation into its therapeutic potential.
Biological Activities and Quantitative Data
This compound has been primarily investigated for its antibacterial effects. Limited specific quantitative data is available for its anti-inflammatory and anticancer activities; however, data from closely related xanthone derivatives suggest potential efficacy.
Table 1: Antibacterial Activity of this compound
| Activity | Test Organism(s) | Parameter | Value | Reference |
| Antibacterial | Vancomycin-Resistant Enterococci (VRE) strains (E. faecalis, E. faecium, E. gallinarum) | Minimum Inhibitory Concentration (MIC) | 6.25 mg/mL | [1][2] |
Table 2: Anti-Inflammatory and Anticancer Activities of Structurally Related Xanthones (for comparative purposes)
| Compound | Activity | Cell Line/Model | Parameter | Value (µM) | Reference |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | Anti-inflammatory (NO inhibition) | RAW 264.7 | IC₅₀ | 5.77 ± 0.66 | [3] |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | Anti-inflammatory (NO inhibition) | BV2 | IC₅₀ | 11.93 ± 2.90 | [3] |
| Trihydroxyxanthone derivative (3a) | Anticancer | MCF-7 (Breast) | IC₅₀ | 184 ± 15 | [4][5] |
| Trihydroxyxanthone derivative (3a) | Anticancer | WiDr (Colon) | IC₅₀ | 254 ± 15 | [4][5] |
| Trihydroxyxanthone derivative (3a) | Anticancer | HeLa (Cervical) | IC₅₀ | 277 ± 9 | [4][5] |
Proposed Mechanisms of Action and Signaling Pathways
Based on studies of similar xanthone compounds, the mechanism of action of this compound may involve the modulation of key signaling pathways in inflammation and cancer.
Anti-Inflammatory Pathway
Many xanthone derivatives exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][6] These pathways are crucial for the production of pro-inflammatory mediators.
Caption: Proposed anti-inflammatory signaling pathway.
Anticancer Pathway: Induction of Apoptosis
Xanthones have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] This is a key mechanism for their anticancer activity. The process often involves the activation of caspases and can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Simplified overview of apoptosis induction.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
Western Blot Analysis for NF-κB Pathway
This protocol is for detecting changes in key proteins of the NF-κB pathway.
Workflow:
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound with or without an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 and IκBα overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound demonstrates clear antibacterial activity. While direct evidence for its anti-inflammatory and anticancer effects is limited, data from structurally similar compounds suggest that it may act through the modulation of the NF-κB and MAPK signaling pathways and the induction of apoptosis. The provided protocols offer a framework for the systematic investigation of these potential mechanisms of action, which could support its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols: 1,3,7-Trihydroxy-2-prenylxanthone as a Versatile Precursor for the Synthesis of Bioactive Xanthones
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,7-Trihydroxy-2-prenylxanthone (B23593) is a naturally occurring xanthone (B1684191) that serves as a valuable starting material for the synthesis of a diverse range of bioactive derivatives.[1] The xanthone scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The presence of a prenyl group and multiple hydroxyl moieties on the this compound core allows for a variety of chemical modifications, making it an ideal precursor for generating libraries of novel xanthone-based compounds for drug discovery and development.
These application notes provide detailed protocols for the chemical modification of this compound, including O-methylation, oxidative cyclization of the prenyl group to form pyranoxanthones, and further C-prenylation. Additionally, the biological activities of the resulting derivatives are summarized, with a focus on their potential as anticancer agents through the modulation of key signaling pathways.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₅ | [1] |
| Molecular Weight | 312.32 g/mol | [1] |
| IUPAC Name | 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one | [1] |
| Appearance | Yellowish solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. |
Synthetic Transformations of this compound
The chemical versatility of this compound allows for several key transformations to generate novel derivatives with potentially enhanced biological activities.
Protocol 1: O-Methylation of this compound
O-methylation of the hydroxyl groups can significantly impact the lipophilicity and biological activity of xanthones. Selective methylation can be achieved by careful control of reaction conditions.
Materials:
-
This compound
-
Dimethyl sulfate (B86663) (DMS) or Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone (B3395972) or N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (3.0-5.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate or methyl iodide (1.1-3.0 eq, depending on the desired degree of methylation) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-24 hours), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain the desired O-methylated xanthone derivative.
Expected Outcome:
This procedure can yield a mixture of mono-, di-, and tri-O-methylated products. The degree of methylation can be controlled by the stoichiometry of the methylating agent and the reaction time. For instance, the synthesis of 1-hydroxy-3,7-dimethoxy-2-prenylxanthone would require careful optimization of the reaction conditions.
Protocol 2: Oxidative Cyclization to Form Pyranoxanthones
The prenyl group can undergo oxidative cyclization to form a pyran ring, yielding pyranoxanthones, a class of compounds known for their potent cytotoxic activities.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous dioxane or toluene
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dioxane.
-
Add DDQ (1.1-1.5 eq) to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the pyranoxanthone derivative.
Expected Outcome:
This reaction is expected to yield a dihydropyranoxanthone. Further dehydrogenation, if desired, can be achieved with other reagents to form the fully aromatic pyranoxanthone.
Protocol 3: Further C-Prenylation
Additional prenyl groups can be introduced onto the xanthone scaffold, which can enhance biological activity.
Materials:
-
This compound
-
Prenyl bromide
-
Potassium hydroxide (B78521) (KOH)
-
Distilled water
-
Acetone
-
Hydrochloric acid (HCl), 10%
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and potassium hydroxide (2.0 eq) in distilled water.
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of prenyl bromide (1.5 eq) in acetone dropwise to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Acidify the mixture with 10% HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate eluent system to obtain the di-prenylated xanthone.
Biological Activities of Derived Xanthones
The synthesized xanthone derivatives are expected to exhibit a range of biological activities, particularly anticancer and anti-inflammatory effects.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of prenylated xanthones. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways.
Table 1: Anticancer Activity of Representative Xanthone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| α-Mangostin | MCF-7 (Breast) | 7.8 | |
| PC-3 (Prostate) | 5.2 | ||
| A549 (Lung) | 4.1 | ||
| Garcinone E | HCT116 (Colon) | 2.5 | |
| K562 (Leukemia) | 1.9 | ||
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver) | 9.18 | [5] |
| 1,3,5-Trihydroxyxanthone | HT29 (Colon) | - | [2][3] |
| 1,3,5,8-Tetrahydroxyxanthone | HT29 (Colon) | - | [2][3] |
Anti-inflammatory and Antimicrobial Activities
Prenylated xanthones have also shown significant anti-inflammatory and antimicrobial properties.
Table 2: Anti-inflammatory and Antimicrobial Activities of Xanthone Derivatives
| Compound | Activity | Measurement | Value | Reference |
| α-Mangostin | Anti-inflammatory | Inhibition of NO production | - | |
| This compound | Antibacterial | MIC against E. faecalis, E. faecium | 6.25 mg/mL | [6][7] |
| α-Mangostin | Antibacterial | MIC against MRSA | 1.95 µg/mL | [8] |
Signaling Pathways Modulated by Xanthone Derivatives
The biological effects of xanthone derivatives are often attributed to their ability to modulate critical cellular signaling pathways involved in cell survival, proliferation, and inflammation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Several prenylated xanthones have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[2][3][4][9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by prenylated xanthones.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in inflammation and is also implicated in cancer development and progression. Xanthones, such as α-mangostin, can suppress the activation of NF-κB, thereby exerting their anti-inflammatory and anticancer effects.
Caption: Suppression of the NF-κB signaling pathway by prenylated xanthones.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis of xanthone derivatives from this compound and their subsequent biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of xanthone derivatives.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of bioactive xanthone derivatives. The protocols provided herein offer a starting point for the chemical exploration of this scaffold. The resulting derivatives hold significant promise for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Further investigation into the structure-activity relationships of these compounds will be crucial for the rational design of more potent and selective drug candidates.
References
- 1. Design, synthesis, and biological evaluation of prenylated chalcones as vasorelaxant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Evaluation of 1,3,7-Trihydroxy-2-prenylxanthone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring xanthone (B1684191) derivative that has garnered interest for its potential therapeutic properties. This document provides a comprehensive guide to the in vitro assays used to evaluate its multifaceted bioactivities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. Detailed experimental protocols and data presentation are included to facilitate research and development efforts.
Data Presentation: Summary of In Vitro Bioactivities
The following tables summarize the reported and representative in vitro bioactivities of this compound and structurally related compounds. This data provides a baseline for expected outcomes and aids in the design of new experiments.
Table 1: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| 1,3,7-Trihydroxyxanthone* | HepG2 (Liver Carcinoma) | MTT | 33.8 | [1] |
| Related Trihydroxyxanthones | MCF-7 (Breast Adenocarcinoma) | MTT | 184 - 419 | [2] |
| WiDr (Colon Adenocarcinoma) | MTT | 209 - 254 | [2] | |
| HeLa (Cervical Adenocarcinoma) | MTT | 241 - 277 | [2] |
*Note: Data for the non-prenylated parent compound. The prenyl group may influence cytotoxic activity.
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound related xanthones | RAW 264.7 (Macrophage) | Griess Assay | Nitric Oxide (NO) Inhibition | Potent Inhibition | [1] |
| γ-Mangostin | RAW 264.7 | Griess Assay | NO Inhibition (IC50) | 10.1 µM | [1] |
| α-Mangostin | RAW 264.7 | Griess Assay | NO Inhibition (IC50) | 12.4 µM | [1] |
Table 3: Antioxidant Activity
| Assay | Compound Type | Representative IC50 Values (µg/mL) | Citation |
| DPPH Radical Scavenging | Flavonoids/Xanthones | 3.5 - 85.6 | [3][4] |
| ABTS Radical Scavenging | Flavonoids/Xanthones | 2.9 - 85.8 | [3][4] |
Table 4: Antimicrobial Activity
| Compound | Microorganism | Assay | MIC | Citation |
| This compound | Vancomycin-Resistant Enterococcus faecalis | Broth Microdilution | 6.25 µg/mL | [5] |
| This compound | Vancomycin-Resistant Enterococcus faecium | Broth Microdilution | 6.25 µg/mL | [5] |
| This compound | Vancomycin-Resistant Enterococcus gallinarum | Broth Microdilution | 6.25 µg/mL | [5] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Anticancer Activity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7]
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[8][9][10]
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Cancer cell lines
-
This compound stock solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the controls.
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[2][3][4][11][12]
Materials:
-
Annexin V-FITC apoptosis detection kit
-
Flow cytometer
-
Cancer cell lines
-
This compound stock solution
-
Binding buffer
-
Propidium iodide (PI)
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
This assay measures the activity of caspases, key executioner enzymes in the apoptotic cascade.[13][14][15][16][17]
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC)
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Treat cells with this compound.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric).
-
Quantify the fold-increase in caspase-3 activity compared to the untreated control.
Anti-inflammatory Activity Assay
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.[18][19]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)
-
This compound solutions at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
96-well plates or cuvettes
-
Spectrophotometer
Protocol:
-
Add the test compound solution to a 96-well plate or cuvette.
-
Add the DPPH solution and mix.
-
Incubate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC50 value.
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[1]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol (B145695) or methanol
-
This compound solutions
-
Trolox as a positive control
-
Spectrophotometer
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of ~0.7 at 734 nm.
-
Add the test compound solution to the diluted ABTS•+ solution.
-
Incubate for 6-30 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).
Antimicrobial Activity Assays
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Enterococcus species)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microplates
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
Plate reader or visual inspection
Protocol:
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound with no visible bacterial growth.
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar)
Protocol:
-
Take an aliquot from the wells of the MIC plate that showed no visible growth.
-
Spread the aliquot onto an agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its in vitro bioactivity screening.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Proposed intrinsic apoptosis pathway induction.
Caption: General workflow for in vitro bioactivity screening.
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1,3,7-Trihydroxyxanthone, derived from Polygalae Radix, a herbal medicine, stimulates the expression of neurotrophic factors in rat astrocyte primary cultures via cAMP- and ERK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 30 years of NF-κB: a blossoming of relevance to human pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. New inhibitors of nitric oxide production from the seeds of Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3,7-Trihydroxy-2-prenylxanthone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the synthesis of 1,3,7-Trihydroxy-2-prenylxanthone.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common synthetic approach is a two-stage process. The first stage involves the synthesis of the xanthone (B1684191) core, 1,3,7-trihydroxyxanthone. The second stage is the regioselective C-prenylation of this core at the C-2 position using a suitable prenylating agent.
Q2: Which factors are most critical for optimizing the yield of the final product?
A2: Key factors for yield optimization include the purity of the 1,3,7-trihydroxyxanthone precursor, the choice of base and solvent in the prenylation step, the stoichiometry of the reactants, reaction temperature, and reaction time. Efficient purification to remove side products is also crucial.
Q3: What are the potential side products in this synthesis?
A3: Potential side products can arise from the prenylation reaction. These may include O-prenylated xanthones or other C-prenylated isomers. For instance, in similar reactions, prenylation has been observed at other available carbon atoms on the xanthone ring.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. For the synthesis of the xanthone core, an eluent system such as n-hexane:ethyl acetate (B1210297) (6:4) can be used.[1] For the prenylation step, a 7:3 mixture of n-hexane:ethyl acetate is appropriate.[1] The disappearance of the starting material and the appearance of the product spot, visualized under UV light, indicate the progression of the reaction.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1,3,7-trihydroxyxanthone precursor | Incomplete reaction during cyclization. | Ensure anhydrous conditions and a sufficient excess of the dehydrating agent (e.g., Eaton's reagent). Increase reaction time or temperature as needed, while monitoring with TLC to avoid degradation. |
| Inefficient demethylation. | Use a sufficient excess of the demethylating agent (e.g., boron tribromide). Ensure the reaction is carried out at the appropriate temperature and for a sufficient duration.[2] | |
| Low yield of this compound | Incomplete prenylation. | Ensure the base (e.g., KOH) is of high quality and used in sufficient molar excess to deprotonate the hydroxyl groups. Check the quality of the prenyl bromide, as it can degrade over time. |
| Formation of multiple products (isomers, O-prenylation). | Optimize the reaction conditions. Lowering the temperature may improve regioselectivity. The choice of solvent can also influence the C- vs. O-prenylation ratio. | |
| Difficulty in purifying the final product | Co-elution of isomers or starting material. | Utilize a different solvent system for column chromatography with a shallower gradient. Consider preparative TLC or HPLC for separating closely related compounds. |
| Product appears as a paste or oil instead of a solid. | The product described in a similar synthesis is a yellow-brown paste.[1] If a solid is expected, try recrystallization from various solvent systems or trituration with a non-polar solvent like hexane (B92381) to induce solidification. | |
| Reaction does not proceed to completion | Inactive reagents. | Use freshly opened or properly stored reagents. Ensure solvents are anhydrous where required. |
| Insufficient activation of the xanthone core. | Ensure the reaction mixture is homogenous and that the base is fully dissolved before adding the prenylating agent. |
Quantitative Data Presentation
Table 1: Synthesis of 1,3,7-Trihydroxyxanthone Precursor
| Method | Starting Materials | Catalyst/Reagent | Reaction Time | Yield | Reference |
| Multi-step Chemical Synthesis | 1,3,5-Trimethoxybenzene and methyl 2,5-dibenzyloxybenzoate | NBS, n-BuLi, KOH, BBr₃ | - | 62% (overall) | [2][3] |
| Microwave-Assisted Organic Synthesis (MAOS) | 2,5-Dihydroxybenzoic acid and phloroglucinol | Yb(OTf)₃ | 5 minutes | 83% | [4] |
| Microwave-Assisted Organic Synthesis (MAOS) | 2,5-Dihydroxybenzoic acid and phloroglucinol | ZnCl₂ | 30 minutes | 77.2% | [4] |
Table 2: C-Prenylation of Hydroxyxanthones
| Substrate | Reagents | Reaction Time | Yield | Product | Reference |
| 1,3-Dihydroxyxanthone | Prenyl bromide, KOH, distilled water, acetone | 24 hours | 43.09% | 1,3-Dihydroxy-2-prenylxanthone | [1] |
Note: The data for C-prenylation is for a structurally similar compound and can be used as a starting point for optimizing the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,3,7-Trihydroxyxanthone (Demethylation Route)
This protocol is adapted from the final step of the synthesis described by Mondal et al. (2006).[2]
-
Reaction Setup: Suspend 7-hydroxy-1,3-dimethoxy-xanthen-9-one (4.00 g, 14.71 mmol) in dichloromethane (B109758) (80 mL) in a round-bottom flask.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Addition of Demethylating Agent: Quickly add boron tribromide (8.40 mL, 88.24 mmol) to the stirring suspension.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 36 hours.
-
Quenching: Cool the mixture to 0 °C and very slowly quench with water.
-
Extraction: Remove the dichloromethane under reduced pressure. Add ethyl acetate (100 mL) to the residue. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Concentrate the organic layer and purify the crude product by a suitable method (e.g., column chromatography) to yield 1,3,7-trihydroxyxanthone.
Protocol 2: Synthesis of this compound
This protocol is a proposed method based on the successful prenylation of 1,3-dihydroxyxanthone.[1]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,3,7-trihydroxyxanthone (0.244 g, 1 mmol) and potassium hydroxide (B78521) (0.224 g, 4 mmol) in 30 mL of a suitable solvent (e.g., methanol (B129727) or a water/acetone mixture).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes to form the potassium salt.
-
Addition of Prenylating Agent: Inject prenyl bromide (0.223 g, 1.5 mmol) in 3 mL of the reaction solvent into the mixture using a syringe.
-
Reaction: Stir the mixture for 24 hours at room temperature. Monitor the reaction progress by TLC (n-hexane:ethyl acetate, 7:3).
-
Acidification: After the reaction is complete, acidify the mixture with 10% HCl solution until it reaches a pH of approximately 2.
-
Extraction: Extract the mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 35 mL).
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Evaporate the solvent using a rotary evaporator. Purify the resulting crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate to isolate the pure this compound.
Visualizations
Caption: General workflow for the two-stage synthesis of this compound.
Caption: Logical troubleshooting flow for addressing low yield issues.
References
Technical Support Center: Troubleshooting HPLC Separation of 1,3,7-Trihydroxy-2-prenylxanthone Isomers
Welcome to the Technical Support Center dedicated to providing expert guidance on the High-Performance Liquid Chromatography (HPLC) separation of 1,3,7-trihydroxy-2-prenylxanthone (B23593) and its isomers. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound isomers, presented in a user-friendly question-and-answer format.
Issue 1: Poor Peak Resolution or Co-elution of Isomers
Question: My chromatogram shows broad, overlapping peaks, or even a single peak for my this compound isomers. How can I improve the separation?
Answer: Poor resolution of isomers is a frequent challenge in HPLC. Here are several strategies to enhance separation:
-
Mobile Phase Optimization: The composition of your mobile phase is a critical factor.[1]
-
Adjusting the Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A slight decrease in the organic solvent concentration can lead to longer retention times and improved separation.[1]
-
Changing the Organic Modifier: If you are using methanol (B129727), consider switching to acetonitrile, or vice versa. These solvents exhibit different selectivities and can alter the elution order of your isomers.[1]
-
Modifying the Aqueous Phase pH: The pH of the mobile phase can influence the ionization state of the hydroxyl groups on the xanthone (B1684191) core, affecting their interaction with the stationary phase. The addition of a small amount of acid, such as 0.1% formic acid, is often used to improve peak shape.[1]
-
-
Stationary Phase Evaluation: The choice of the HPLC column is fundamental for a successful separation.
-
Column Chemistry: C18 columns are a common starting point for the separation of xanthones.[1] However, for challenging isomer separations, consider columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, which can offer alternative interactions.
-
-
Method Parameter Adjustments:
-
Flow Rate: Lowering the flow rate can increase the interaction time of the isomers with the stationary phase, potentially leading to better resolution.
-
Temperature: Operating the column at a controlled, elevated temperature can improve peak shape and sometimes enhance resolution. However, it's crucial to maintain a constant temperature to ensure reproducible retention times.[2]
-
Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)
Question: The peaks for my xanthone isomers are not symmetrical; they show significant tailing or fronting. What causes this and how can I fix it?
Answer: Asymmetrical peaks can compromise the accuracy of quantification. Here are the common causes and their solutions:
-
Peak Tailing:
-
Secondary Interactions: Strong interactions between the basic sites on the analyte and active silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, minimizing these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.
-
Column Degradation: A contaminated or worn-out column can result in poor peak shapes. Attempt to flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]
-
-
Peak Fronting:
-
Sample Overload: Similar to peak tailing, injecting an excessive amount of the sample can lead to fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.
-
Issue 3: Fluctuating Retention Times
Question: The retention times for my this compound isomers are inconsistent between injections. What could be the cause?
Answer: Unstable retention times can make peak identification and quantification unreliable. Consider the following potential causes:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common culprit. Ensure accurate and consistent measurements of all components.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can lead to drifting retention times in the initial injections.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven is highly recommended for stable results.[2]
-
Pump Performance: A malfunctioning pump or worn seals can cause an inconsistent flow rate, leading to variable retention times.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating this compound isomers?
A1: A good starting point is to use a reversed-phase C18 column with a gradient elution.[1] The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A gradient from a lower to a higher concentration of Solvent B will help to determine the optimal elution conditions, which can then be fine-tuned to an isocratic method if the isomers elute closely together.[1]
Q2: How can I confirm the identity of the separated xanthone isomers?
A2: While HPLC provides separation, it does not provide definitive structural information. To confirm the identity of the isomers, it is best to couple the HPLC system with a mass spectrometer (LC-MS).[1] Mass spectrometry provides mass-to-charge ratio information and fragmentation patterns that can help in the structural elucidation of the individual isomers.[1]
Q3: What are some key considerations for sample preparation before HPLC analysis?
A3: Proper sample preparation is crucial for obtaining reliable and reproducible results. For plant extracts containing prenylated xanthones, this typically involves:
-
Extraction: Using a suitable solvent to extract the compounds from the plant material.
-
Filtration: Filtering the extract through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column.
-
Dilution: Diluting the sample in the initial mobile phase to an appropriate concentration to avoid column overload.
Experimental Protocols
General Reverse-Phase HPLC Method for Prenylated Xanthone Isomer Separation
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
Start with a linear gradient to identify the approximate elution conditions. For example, 50-90% B over 30 minutes.
-
Based on the initial results, an isocratic or a more shallow gradient program can be optimized to improve the resolution of the target isomers.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Data Presentation
The following tables illustrate the type of quantitative data that should be collected during method development and troubleshooting to compare the effectiveness of different separation conditions. The values presented are hypothetical and serve as a template for recording experimental results.
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution of this compound Isomers
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time - Isomer 1 (min) | Retention Time - Isomer 2 (min) | Resolution (Rs) |
| 60:40 | 8.5 | 9.2 | 1.2 |
| 65:35 | 6.2 | 6.7 | 1.0 |
| 70:30 | 4.1 | 4.4 | 0.8 |
Table 2: Effect of Column Temperature on Retention Time and Resolution of this compound Isomers
| Column Temperature (°C) | Retention Time - Isomer 1 (min) | Retention Time - Isomer 2 (min) | Resolution (Rs) |
| 25 | 7.8 | 8.6 | 1.3 |
| 30 | 7.2 | 7.9 | 1.2 |
| 35 | 6.5 | 7.1 | 1.1 |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in troubleshooting HPLC separation of this compound isomers.
Caption: A workflow for troubleshooting poor peak resolution in HPLC.
Caption: Troubleshooting guide for asymmetrical HPLC peak shapes.
Caption: Logical steps to diagnose and fix fluctuating retention times.
References
Technical Support Center: Improving the Solubility of 1,3,7-Trihydroxy-2-prenylxanthone for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of poor aqueous solubility of 1,3,7-Trihydroxy-2-prenylxanthone and other similar phenolic compounds during bioassay development.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution into Aqueous Buffer
Question: I dissolved my this compound in DMSO to make a stock solution. When I add it to my aqueous assay buffer (e.g., PBS), a precipitate forms immediately. What is causing this and how can I fix it?
Answer:
Immediate precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common challenge with hydrophobic compounds like many xanthones. This phenomenon, often referred to as "antisolvent precipitation," occurs because the compound is highly soluble in the organic solvent but poorly soluble in the aqueous environment once the DMSO is diluted.[1]
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay. The observed precipitation indicates that the current concentration exceeds its aqueous solubility limit.
-
Optimize Dilution Method: Instead of a single-step dilution, employ a stepwise serial dilution. This gradual change in the solvent environment can help maintain the compound's solubility.[1]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media or assay buffers for dilutions.
-
Incorporate a Co-solvent: Include a water-miscible organic co-solvent in your final assay buffer. Common choices include ethanol, PEG400, or glycerol.[1] Ensure the final co-solvent concentration is compatible with your experimental system and does not affect the assay results.
-
Sonication and Warming: After dilution, briefly sonicate the solution or warm it to 37°C to aid in the re-dissolution of any precipitate that may have formed.[1]
Issue 2: Compound Precipitates in DMSO Stock Solution
Question: I observed a precipitate in my DMSO stock solution of this compound. What could be the cause?
Answer:
While many xanthones are generally soluble in DMSO, precipitation in the stock solution can still occur.
Troubleshooting Steps:
-
Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[1] Use anhydrous DMSO and store stock solutions in tightly sealed vials, preferably with a desiccant.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound precipitation. It is recommended to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.[2]
-
Storage Temperature: Storing DMSO stock solutions at very low temperatures (-20°C or -80°C) can sometimes cause less soluble compounds to precipitate. For short-term storage, room temperature might be more suitable, but always check the compound's stability at this temperature.
Issue 3: Inconsistent Bioassay Results or Poor Reproducibility
Question: My bioassay results for this compound are highly variable between experiments. Could this be related to solubility?
Answer:
Yes, poor solubility is a major cause of inconsistent and unreliable bioassay data.[3][4] If the compound is not fully dissolved, the actual concentration in the assay will be lower and more variable than the nominal concentration, leading to erroneous structure-activity relationships (SAR) and underestimated potency.[3]
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding the compound to the assay plate, carefully inspect the wells for any signs of precipitation or turbidity.
-
Perform a Solubility Test: Determine the kinetic solubility of your compound in the final assay buffer to identify the maximum soluble concentration.
-
Ensure Homogeneous Mixing: After adding the compound to the assay wells, ensure thorough mixing to achieve a uniform solution.
-
Include a Detergent: In some non-cell-based assays, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent aggregation of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of a poorly soluble compound like this compound?
A1: Preparing a stock solution correctly is crucial for reproducible results.
-
Weighing: Accurately weigh the desired amount of the compound.
-
Solvent Addition: Add the calculated volume of an appropriate organic solvent (e.g., anhydrous DMSO or ethanol) to achieve the desired stock concentration.[2]
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be used if necessary, but verify the compound's stability at elevated temperatures.[2]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.[2]
Q2: How can I determine the solubility of my compound in different solvents?
A2: The shake-flask method is a common technique for determining thermodynamic solubility.
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge or filter the solution to remove any undissolved solid.
-
Determine the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[2]
Q3: What are some advanced strategies to improve the solubility of a xanthone (B1684191) for in vivo studies?
A3: For in vivo applications, formulation strategies are often necessary to enhance both solubility and bioavailability.
-
Solid Dispersions: The compound is dispersed in a carrier matrix at the molecular level, which can improve dissolution rates.
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, thereby enhancing solubility and dissolution.[5][6] Nanocarriers like liposomes and polymeric nanoparticles can also be used.[7][8][9]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like xanthones, within their central cavity, forming a water-soluble inclusion complex.
Data Presentation
Due to the lack of specific experimental solubility data for this compound in the public domain, the following table provides representative data for a generic "Prenylated Trihydroxyxanthone" to illustrate how such information can be presented.
Table 1: Illustrative Solubility of a Generic Prenylated Trihydroxyxanthone in Common Solvents
| Solvent | Temperature (°C) | Maximum Solubility (µg/mL) | Maximum Solubility (µM) | Method |
| DMSO | 25 | >10,000 | >32,000 | HPLC-UV |
| Ethanol | 25 | ~1,500 | ~4,800 | HPLC-UV |
| PBS (pH 7.4) | 25 | <1 | <3.2 | Shake-Flask |
| PBS (pH 7.4) + 1% DMSO | 25 | ~5 | ~16 | Shake-Flask |
| PBS (pH 7.4) + 5% Ethanol | 25 | ~20 | ~64 | Shake-Flask |
| 10% HP-β-Cyclodextrin in Water | 25 | ~150 | ~480 | Phase Solubility |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 312.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required mass of the compound for the desired volume and concentration. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 312.32 g/mol * 1000 mg/g = 3.12 mg
-
Accurately weigh 3.12 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Once dissolved, aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
Materials:
-
10 mM stock solution of the compound in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare a Serial Dilution in DMSO: In a separate 96-well plate, prepare a serial dilution of the 10 mM DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Dilute into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution to the corresponding wells of a 96-well plate containing a larger volume of PBS (e.g., 198 µL). This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and incubate at room temperature (or 37°C) for 1-2 hours with gentle shaking.
-
Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength between 600 and 650 nm using a plate reader.
-
Determine Kinetic Solubility: The kinetic solubility is the highest concentration of the compound that does not result in a significant increase in absorbance compared to the vehicle control (PBS + 1% DMSO).
Visualizations
Caption: Workflow for preparing and troubleshooting the solubility of this compound.
Caption: Consequences of poor compound solubility on bioassay outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound CAS#: 20245-39-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant xanthones from the pericarp of Garcinia mangostana (Mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,7-Trihydroxy-2,4-Diisoprenylxanthone | C23H24O5 | CID 10643491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the prenylation of xanthones
Welcome to the technical support center for the prenylation of xanthones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side reactions and challenges encountered during the prenylation of xanthones.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the prenylation of xanthones?
A1: The two primary methods for the prenylation of xanthones are:
-
Electrophilic Alkylation (Friedel-Crafts type): This method typically involves the reaction of a hydroxyxanthone with a prenylating agent, such as isoprene, in the presence of an acid catalyst like orthophosphoric acid[1].
-
Nucleophilic Substitution: This approach uses a deprotonated hydroxyxanthone (phenoxide) that acts as a nucleophile, reacting with a prenyl halide, most commonly prenyl bromide, in the presence of a base[1][2].
Q2: What is the difference between C-prenylation and O-prenylation?
A2:
-
C-prenylation is the attachment of a prenyl group directly to a carbon atom of the xanthone (B1684191) aromatic ring.
-
O-prenylation is the attachment of a prenyl group to a hydroxyl group on the xanthone, forming a prenyl ether. O-prenylated xanthones can sometimes rearrange to the more stable C-prenylated isomers via a Claisen rearrangement, especially with heating[1].
Q3: What is the Claisen rearrangement and how is it relevant to xanthone prenylation?
A3: The Claisen rearrangement is a[3][3]-sigmatropic rearrangement where an allyl aryl ether thermally rearranges to form an ortho-allyl phenol. In the context of xanthone synthesis, an O-prenylated xanthone (an allyl aryl ether derivative) can undergo this rearrangement to yield a C-prenylated xanthone. This can be an intended step in the synthesis or an undesired side reaction depending on the target molecule.
Troubleshooting Guide
Issue 1: Low Yield of Desired Prenylated Xanthone
Possible Causes:
-
Deactivated Xanthone Core: If the xanthone starting material has strongly electron-withdrawing groups, it can be deactivated towards electrophilic aromatic substitution (C-prenylation).
-
Catalyst/Base Inactivity: Lewis acid catalysts used in Friedel-Crafts reactions are sensitive to moisture. Bases used for deprotonation can be of poor quality or not strong enough.
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity. Some reactions require heating, while for others, high temperatures can lead to decomposition or side reactions[4].
-
Poor Quality Reagents: Impurities in the xanthone, prenylating agent, or solvent can interfere with the reaction.
Solutions:
-
Protecting Groups: Consider using protecting groups for sensitive functionalities on the xanthone core.
-
Anhydrous Conditions: For Friedel-Crafts reactions, ensure all glassware is oven-dried and use anhydrous solvents.
-
Fresh Reagents: Use freshly opened or purified reagents, especially the Lewis acid catalyst and the base.
-
Optimize Temperature: Experiment with a range of temperatures to find the optimal condition for your specific reaction.
-
Stoichiometry: In Friedel-Crafts acylation, which has similarities to alkylation, a stoichiometric amount of the Lewis acid catalyst is often required because the product can form a complex with the catalyst[4].
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Causes:
-
Multiple Reactive Sites: Hydroxyxanthones often have multiple potential sites for prenylation (different hydroxyl groups and ortho/para positions on the aromatic rings).
-
O- vs. C-Prenylation Competition: The reaction conditions can influence whether O-prenylation or C-prenylation is favored.
-
Claisen Rearrangement: An initially formed O-prenylated product might be rearranging to a C-prenylated product under the reaction conditions.
-
Formation of Bis-prenylated Products: If the reaction is left for too long or an excess of the prenylating agent is used, multiple prenyl groups may be added to the xanthone.
Solutions:
-
Choice of Base and Solvent: The strength of the base and the polarity of the solvent can influence the O- versus C-prenylation ratio. A stronger base may favor C-prenylation.
-
Temperature Control: Lower temperatures generally favor the kinetic product, which can sometimes lead to higher regioselectivity.
-
Protecting Groups: Protect more reactive hydroxyl groups to direct prenylation to the desired position.
-
Stoichiometry Control: Use a controlled amount of the prenylating agent (e.g., 1.0-1.2 equivalents) to minimize multiple prenylations.
Issue 3: Formation of Chromene (Pyranoxanthone) Derivatives
Possible Causes:
This is a common side reaction where a prenyl group cyclizes with an adjacent hydroxyl group to form a six-membered pyran ring fused to the xanthone core.
Solutions:
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes minimize the formation of these cyclized byproducts.
-
Choice of Catalyst/Base: The choice of acid or base can influence the rate of cyclization.
-
Purification: These byproducts often have different polarities from the desired open-chain prenylated xanthones and can usually be separated by column chromatography.
Experimental Protocols
Protocol 1: C-Prenylation of 1,3-Dihydroxyxanthone
This protocol is adapted from a procedure for the synthesis of 1,3-dihydroxy-2-prenylxanthone[2].
Materials:
-
1,3-dihydroxyxanthone
-
Potassium hydroxide (B78521) (KOH)
-
Prenyl bromide
-
Distilled water
-
10% Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 0.228 g of 1,3-dihydroxyxanthone and 0.42 g of KOH in 30 mL of distilled water in a 250 mL round-bottom flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Inject a solution of 0.97 g of prenyl bromide in 3 mL of acetone into the mixture using a syringe.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Acidify the mixture with 100 mL of 10% HCl solution.
-
Extract the mixture with 35 mL of DCM.
-
Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Prenylation of 1-Hydroxyxanthone (B191526) via Claisen Rearrangement
This is a general representation of a two-step process involving O-prenylation followed by a thermal Claisen rearrangement.
Step 1: O-Prenylation
-
Dissolve 1-hydroxyxanthone in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate (K₂CO₃), and stir the mixture.
-
Add prenyl bromide dropwise and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the base, and evaporate the solvent.
-
Purify the resulting O-prenyl ether by column chromatography.
Step 2: Claisen Rearrangement
-
Dissolve the purified O-prenyl ether in a high-boiling solvent like N,N-dimethylaniline.
-
Heat the solution to a high temperature (e.g., 200 °C) under an inert atmosphere (e.g., nitrogen).
-
Monitor the rearrangement by TLC.
-
Cool the reaction mixture and purify the C-prenylated product by column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on Prenylation of 1-Hydroxyxanthone
| Entry | Prenylating Agent | Catalyst/Base | Solvent | Time (h) | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 1 | Prenyl bromide | K₂CO₃ | DMF | 24 | Reflux | 1-hydroxy-2-(1,1-dimethylallyl)xanthone | Low | [1] |
| 2 | Isoprene | H₃PO₄ | Xylene | 30 | 31 | 1-hydroxy-2-(3,3-dimethylallyl)xanthone | Low | [1] |
Table 2: Yields of Pyranoxanthones from Dihydropyranoxanthones
| Starting Material | Product | Yield (%) | Reference |
| Dihydropyranoxanthone 3 | Pyranoxanthone 6 | 67 | [1] |
| Dihydropyranoxanthone 4 | Pyranoxanthone 7 | Higher than 8 | [1] |
| Dihydropyranoxanthone 5 | Pyranoxanthone 8 | Lower than 7 | [1] |
Visualizations
Caption: Reaction pathways in the prenylation of xanthones.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Antitumor Activity of Some Prenylated Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aca.unram.ac.id [aca.unram.ac.id]
- 3. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Overcoming challenges in the purification of natural prenylated xanthones
Technical Support Center: Purification of Natural Prenylated Xanthones
This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guidance and detailed protocols for overcoming common challenges in the purification of natural prenylated xanthones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the extraction, separation, and purification of prenylated xanthones.
Q1: My initial crude extract yield is very low. How can I improve it?
A1: Low yield is a common issue stemming from the extraction method or solvent choice. Traditional methods like maceration can be time-consuming and result in lower yields.[1]
-
Optimize Your Solvent: The polarity of the extraction solvent is critical. While xanthones dissolve in solvents ranging from hexane (B92381) to alcohol, studies have shown that acetone (B3395972) and ethanol (B145695) are often most effective.[2][3] A study comparing seven different solvents found that acetone after 48 hours produced the highest total xanthone (B1684191) content, while ethanol after 24 hours yielded the best antioxidant activity.[1][3] An acetone/water mixture (80:20) has also been reported as an optimal solvent for effectively extracting a wide variety of xanthones.[2]
-
Consider Advanced Extraction Techniques: Modern methods can significantly improve efficiency and yield.
-
Ultrasonic-Assisted Extraction (UAE): This method is proven to be economical and effective, yielding higher concentrations of xanthones in shorter times compared to maceration or Soxhlet extraction.[1]
-
Microwave-Assisted Extraction (MAE): Optimizing parameters like irradiation time and solvent concentration can dramatically increase xanthone yield.[4][5]
-
Accelerated Solvent Extraction (ASE): This automated technique uses high temperature and pressure, reducing extraction time to around 30 minutes with excellent recovery (>96%) and reproducibility.[6]
-
Q2: My extract is dark green due to high chlorophyll (B73375) content. How can I remove it without losing my target compounds?
A2: Chlorophyll is a common impurity that can interfere with subsequent chromatographic separation and analysis.[7] It is highly soluble in ethanol, a common extraction solvent, leading to its prevalence in crude extracts.[8]
-
Liquid-Liquid Partitioning: This is a primary and effective method. A common approach is to partition the crude extract with a biphasic solvent system. Hexane or petroleum ether are traditionally used to remove non-polar constituents, including chlorophyll.[7][8] A system of hexanes-EtOAc-MeOH-water can effectively "degreen" botanical extracts.[7]
-
Saponification: You can try various saponification methods using ethanol or methanol (B129727) in combination with a dilute sodium hydroxide (B78521) solution to convert chlorophyll into chlorophyllin, which can then be separated.[9]
-
Activated Charcoal: Using activated charcoal is a popular and effective method for removing chlorophyll.[8] However, it can be aggressive and may also adsorb some of your compounds of interest, so it should be used with caution and optimized for your specific extract.[10]
Q3: My fractions from column chromatography are impure, showing co-elution of similar compounds. What should I do?
A3: Poor resolution is a frequent challenge, especially when dealing with structurally similar xanthone isomers.[11]
-
Optimize the Mobile Phase: This is the most critical factor. For reversed-phase (RP) chromatography on a C18 column, start with a gradient of acetonitrile (B52724) or methanol in water, often with 0.1% formic acid to improve peak shape.[2][11] Systematically vary the ratio of the organic solvent; a slight decrease in its percentage can increase retention and improve separation.[11]
-
Change the Stationary Phase: If optimizing the mobile phase isn't enough, consider a different column. Stationary phases like cyano (CN) or phenyl columns offer different selectivities compared to C18 and may resolve your compounds.[12]
-
Adjust the Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, sometimes leading to better resolution.[13] However, a flow rate that is too slow may cause peak broadening due to diffusion.[13]
-
Check Sample Concentration: Overloading the column with a concentrated sample is a common cause of poor separation.[13] Try diluting your sample before injection.[11]
Q4: I'm observing compound degradation during the purification process. How can I minimize this?
A4: Xanthones, like many natural products, can be sensitive to heat, light, and pH.
-
Avoid High Temperatures: Prolonged exposure to high heat, such as during Soxhlet extraction or solvent evaporation, can degrade heat-sensitive compounds.[1] Use a rotary evaporator under vacuum to remove solvents at a lower temperature.[10]
-
Protect from Light: Store extracts and purified fractions in amber vials or cover them with aluminum foil to prevent photodegradation.[5]
-
Control pH: The pH of your mobile phase can affect the stability and ionization state of xanthones.[11] Using buffered mobile phases can help maintain a stable pH environment.
Quantitative Data Tables
Table 1: Comparison of Extraction Methods for Xanthones from Mangosteen Pericarp
| Extraction Method | Solvent | Extraction Time | Yield/Content | Reference |
| Maceration | Acetone | 48 hours | 32.83 mg/g (Total Xanthones) | [3] |
| Maceration | Ethanol | 24 hours | Highest Antioxidant Yield | [1] |
| Soxhlet Extraction | Ethanol | 2 hours | 0.1221 mg/g (Xanthones) | [1] |
| Soxhlet Extraction | N/A | N/A | 31.26 mg/g (Xanthones) | [1] |
| Ultrasonic-Assisted | 80% Ethanol | 0.5 hours | 0.1760 mg/g (Xanthones) | [1] |
| Microwave-Assisted | 72.4% Ethyl Acetate (B1210297) | 3.16 min | 120.68 mg/g (α-mangostin) | [5] |
| Accelerated Solvent | 95% Ethanol | ~30 min | >96% Recovery | [6] |
Table 2: Example Solvent Systems for Chromatographic Separation of Xanthones
| Chromatography Type | Stationary Phase | Mobile Phase / Solvent System | Application | Reference |
| HPLC | Reversed-Phase C18 | Gradient of 65-90% Methanol in 0.1% Formic Acid | Analysis of 6 xanthones from mangosteen rind | [2] |
| HPLC | Reversed-Phase C18 | Methanol-Water (90:10, v/v) | Isocratic analysis of xanthone and 3-methoxyxanthone (B1606244) | [14] |
| Centrifugal Partition | N/A | Petroleum ether-Ethyl acetate-Methanol-Water (10:5:5:1) | Preparative separation of α- and γ-mangostins | [15] |
| Countercurrent | N/A | Methanol-Water-Ethanol-Hexane-MTBE (6:3:1:6:4 v/v) | Fast preparative separation of α- and γ-mangostins | [16] |
| Column Chromatography | Silica (B1680970) Gel | n-hexane : dichloromethane (B109758) (gradient) | Fractionation of n-hexane extract | [17] |
Detailed Experimental Protocols
Protocol 1: General Extraction and Fractionation
This protocol describes a general procedure for obtaining a crude xanthone extract and performing an initial fractionation.
-
Preparation: Air-dry the plant material (e.g., mangosteen pericarp) at a temperature between 60-90°C and grind it into a fine powder.[1]
-
Maceration: Soak the dried powder in a suitable solvent (e.g., 80% acetone or 95% ethanol) at a solid-to-solvent ratio of 1:10 (g/mL).[2][3] Allow the mixture to stand for 24-48 hours at room temperature with occasional stirring.
-
Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[10]
-
Liquid-Liquid Fractionation (for Chlorophyll Removal):
-
Dissolve the concentrated crude extract in a methanol/water solution.
-
Transfer the solution to a separatory funnel and add an equal volume of n-hexane.
-
Shake the funnel vigorously and allow the layers to separate. The upper hexane layer will contain chlorophyll and other non-polar compounds.[8]
-
Drain the lower methanolic layer containing the xanthones. Repeat the hexane wash until the green color is significantly reduced.
-
-
Drying: Dry the resulting xanthone-rich fraction completely to yield the crude fraction for further purification.
Protocol 2: Silica Gel Column Chromatography
This protocol outlines a standard method for separating compounds from the crude fraction.
-
Column Packing: Prepare a slurry of silica gel (e.g., silica gel 60, 70-230 mesh) in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow it to pack uniformly under gravity or slight pressure.
-
Sample Loading: Dissolve the dried crude fraction in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or linear gradient.[17][18] For instance, start with 100% hexane, then move to 95:5 hexane:EtOAc, then 90:10, and so on.
-
Fraction Collection: Collect the eluate in separate test tubes or vials. The volume of each fraction should be consistent.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system. Combine fractions that show similar TLC profiles (i.e., spots with the same Rf value and color).
-
Purification: The combined fractions may require further purification using techniques like preparative HPLC or recrystallization to obtain pure prenylated xanthones.[19]
Visualizations
// Nodes Plant [label="Plant Material\n(e.g., Mangosteen Pericarp)", fillcolor="#F1F3F4"]; Extract [label="Crude Extract", fillcolor="#FBBC05"]; Fractionate [label="Fractionation\n(Liquid-Liquid Partitioning)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Column [label="Column Chromatography\n(e.g., Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC [label="TLC Monitoring", fillcolor="#F1F3F4"]; Combine [label="Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Prenylated\nXanthone", fillcolor="#FFFFFF", shape=ellipse, style=bold, color="#34A853"]; Waste [label="Chlorophyll &\nNon-polar Impurities", fillcolor="#F1F3F4", shape=cylinder];
// Edges Plant -> Extract [label="Extraction\n(Maceration, UAE, etc.)"]; Extract -> Fractionate; Fractionate -> Column [label="Xanthone-rich Fraction"]; Fractionate -> Waste [label="Impurity Fraction", style=dashed]; Column -> TLC; TLC -> Combine [label="Analyze & Group"]; Combine -> Pure; TLC -> Column [label="Optimize Gradient", style=dashed, dir=back]; } } Caption: A typical experimental workflow for isolating prenylated xanthones.
// Nodes Start [label="Problem: Impure Fractions\n(Co-elution observed)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckLoad [label="Was the column overloaded?", shape=diamond, fillcolor="#FBBC05"]; CheckSolvent [label="Is the mobile phase polarity\nseparation adequate?", shape=diamond, fillcolor="#FBBC05"]; CheckStationary [label="Have you tried an\nalternative stationary phase?", shape=diamond, fillcolor="#FBBC05"];
ActionDilute [label="Action: Dilute sample\nbefore loading.", fillcolor="#F1F3F4", shape=box]; ActionGradient [label="Action: Use a shallower gradient\nor isocratic elution.", fillcolor="#F1F3F4", shape=box]; ActionSolvent [label="Action: Change organic modifier\n(e.g., MeOH to ACN).", fillcolor="#F1F3F4", shape=box]; ActionColumn [label="Action: Switch to a different\ncolumn (e.g., Phenyl, Cyano).", fillcolor="#F1F3F4", shape=box]; ActionHPLC [label="Consider Preparative HPLC\nfor final purification.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> CheckLoad; CheckLoad -> CheckSolvent [label="No"]; CheckLoad -> ActionDilute [label="Yes"]; ActionDilute -> CheckSolvent;
CheckSolvent -> CheckStationary [label="No"]; CheckSolvent -> ActionGradient [label="Yes, but still co-eluting"]; ActionGradient -> ActionSolvent; ActionSolvent -> CheckStationary;
CheckStationary -> ActionHPLC [label="No"]; CheckStationary -> ActionColumn [label="Yes, but still impure"]; ActionColumn -> ActionHPLC; } } Caption: A logical decision tree for troubleshooting impure fractions.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mediabros.store [mediabros.store]
- 9. researchgate.net [researchgate.net]
- 10. FR3148148A1 - Process for removing chlorophyll present in a plant extract and extracts thus obtained - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. m.youtube.com [m.youtube.com]
- 14. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparative separation of major xanthones from mangosteen pericarp using high-performance centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iptek.its.ac.id [iptek.its.ac.id]
- 18. mdpi.com [mdpi.com]
- 19. UPLC-PDA-QTOFMS-guided isolation of prenylated xanthones and benzoylphloroglucinols from the leaves of Garcinia oblongifolia and their migration-inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for HPLC Analysis of 1,3,7-Trihydroxy-2-prenylxanthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 1,3,7-Trihydroxy-2-prenylxanthone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the HPLC mobile phase for this compound analysis?
A1: A common starting point for the analysis of xanthones is a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water.[1][2] Often, a small amount of acid, such as 0.1% formic acid, is added to the mobile phase to improve peak shape by suppressing the ionization of hydroxyl groups.[3] A gradient elution can be employed initially to determine the approximate solvent strength required to elute the compound, followed by optimization to an isocratic method if desired.
Q2: What are the key chemical properties of this compound to consider for HPLC method development?
A2: this compound has a molecular formula of C18H16O5 and a molecular weight of 312.32.[4][5] The presence of three hydroxyl groups makes it relatively polar, while the prenyl group and the xanthone (B1684191) backbone contribute to its nonpolar character. This amphiphilic nature means that its retention in reversed-phase HPLC will be sensitive to the organic modifier concentration in the mobile phase.
Q3: How do I choose between isocratic and gradient elution?
A3: For analyzing a single compound like this compound, an isocratic elution (constant mobile phase composition) is often sufficient and can be more robust once optimized.[1] However, if you are analyzing it within a complex mixture, such as a plant extract, a gradient elution (where the mobile phase composition changes over time) is generally preferred to achieve adequate separation of all components.[6]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Interactions: Strong interactions between the hydroxyl groups of the analyte and active sites (silanols) on the C18 column packing can cause tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. The acid will protonate the silanol (B1196071) groups, reducing their interaction with your compound and leading to more symmetrical peaks.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Column Degradation: A contaminated or worn-out column can result in poor peak shape.
-
Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column.[7]
-
Issue 2: Poor Resolution or Co-elution with Impurities
Question: I am seeing co-eluting peaks with my target analyte. How can I improve the resolution?
Answer: Improving resolution involves modifying the mobile phase to alter the selectivity of the separation:
-
Adjust the Organic Modifier Ratio: A slight decrease in the percentage of the organic solvent (methanol or acetonitrile) will increase the retention time of your compound and may improve its separation from closely eluting impurities.[8]
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can change the elution order and improve resolution due to their different solvent properties.[8]
-
Optimize the pH: If the impurities have ionizable groups, adjusting the pH of the mobile phase can significantly alter their retention time relative to your analyte.[9]
Issue 3: Fluctuating Retention Times
Question: The retention time for this compound is not consistent between injections. What is causing this variability?
Answer: Unstable retention times are often due to issues with the HPLC system or mobile phase preparation:
-
Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for each run. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[7]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis. Insufficient equilibration can cause retention time drift in the initial injections.[8]
-
Pump Performance: Leaks in the pump or worn pump seals can lead to an inconsistent flow rate, which will affect retention times.[10] Check for any visible leaks and perform routine maintenance on your pump.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[7]
Experimental Protocols
General HPLC Method for this compound
This protocol is a starting point and may require optimization for your specific instrument and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic or Gradient (see table below) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 237 nm[1] |
Example Mobile Phase Compositions for Method Development
The following table provides examples of different mobile phase compositions that can be tested to optimize the separation.
| Method | Mobile Phase Composition | Expected Outcome |
| Isocratic 1 | 70% Methanol, 30% Water | Good starting point for a relatively nonpolar xanthone. |
| Isocratic 2 | 60% Acetonitrile, 40% Water + 0.1% Formic Acid | Acetonitrile may offer different selectivity. Formic acid improves peak shape. |
| Gradient 1 | Start with 40% B, increase to 90% B over 20 minutes | Useful for screening complex samples to determine the elution window. |
| Gradient 2 | Start with 50% B, increase to 70% B over 15 minutes | A narrower gradient for fine-tuning the separation of closely eluting compounds. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 20245-39-0 [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. benchchem.com [benchchem.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Xanthone Compounds
Welcome to the technical support center for the analysis of xanthone (B1684191) compounds by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of xanthones?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a trailing edge that is broader than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic for several reasons:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation and quantification challenging.
-
Decreased Sensitivity: As the peak broadens, its height diminishes, which can negatively affect the limit of detection and quantification.
-
Inaccurate Quantification: Asymmetrical peaks result in unreliable and inconsistent peak area integration, compromising the accuracy and reproducibility of your analysis.
Xanthones, which often contain multiple phenolic hydroxyl groups, are prone to peak tailing due to their potential for secondary interactions with the stationary phase.
Q2: What are the primary causes of peak tailing for xanthone compounds?
A2: The most common causes of peak tailing when analyzing xanthones in reversed-phase HPLC include:
-
Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of xanthones and residual silanol (B1196071) groups on the surface of silica-based C18 columns are a primary cause. These interactions lead to some analyte molecules being retained longer, resulting in a tailed peak.[1]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the xanthone's hydroxyl groups, the compound can exist in both ionized (phenolate) and non-ionized forms. This dual state leads to inconsistent retention and peak distortion. The pKa of a mangosteen pericarp extract has been determined to be approximately 7.20, indicating that to keep the xanthones in a single, non-ionized form, a significantly lower mobile phase pH is required.
-
Column Issues: A degraded or contaminated column, or the presence of a void at the column inlet, can create active sites and disrupt the flow path, leading to peak tailing.[2]
-
Sample Overload: Injecting too much of the sample (either in terms of mass or volume) can saturate the stationary phase, causing peak distortion.
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can also contribute to peak broadening and tailing.
Q3: How can I prevent or reduce peak tailing when analyzing xanthones?
A3: Several strategies can be employed to mitigate peak tailing:
-
Optimize Mobile Phase pH: The most effective approach is to use an acidic mobile phase to suppress the ionization of both the xanthone's phenolic hydroxyl groups and the residual silanol groups on the column. A pH range of 2.5 to 3.5 is often recommended for phenolic compounds.[2]
-
Use Mobile Phase Additives: Incorporating a small percentage of an acid, such as formic acid, acetic acid, or phosphoric acid, into the mobile phase is a common and effective practice.[3][4]
-
Choose an Appropriate Column: Utilize a modern, high-purity, end-capped C18 column. End-capping deactivates most of the residual silanol groups, significantly reducing secondary interactions.
-
Proper Sample Preparation: Ensure your sample is fully dissolved in a solvent that is compatible with, or weaker than, your mobile phase. Filtering your sample before injection can prevent column frit blockage.
-
Optimize Injection Volume and Concentration: Avoid column overload by injecting a smaller volume or diluting your sample.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with xanthone compounds.
Step 1: Initial Assessment
-
Observe the chromatogram: Does the tailing affect all peaks or only the xanthone peaks?
-
All peaks tailing: This often points to a system-wide issue like extra-column volume, a void in the column, or a blocked frit.
-
Only xanthone peaks tailing: This suggests a chemical interaction between the xanthones and the stationary phase, or a mobile phase issue.
-
Step 2: Chemical and Method-Related Troubleshooting
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inappropriate Mobile Phase pH | Acidify the mobile phase with 0.1% formic acid or phosphoric acid to achieve a pH between 2.5 and 3.5. | Sharper, more symmetrical peaks for xanthones. |
| Secondary Silanol Interactions | If using an older column, switch to a modern, end-capped C18 column. Consider using a column with a different stationary phase, like a phenyl-hexyl column, for alternative selectivity. | Reduced peak tailing due to minimized silanol interactions. |
| Sample Overload | Dilute the sample by a factor of 10 and re-inject. Also, try reducing the injection volume. | Improved peak shape if overloading was the issue. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase composition. If not possible, use a solvent weaker than the mobile phase. | Elimination of peak distortion caused by the injection solvent. |
| Co-eluting Impurity | Change the detection wavelength and observe if the peak shape changes. An underlying impurity may be causing the appearance of tailing. | Resolution of the xanthone peak from the interfering compound. |
Step 3: Instrument and Hardware-Related Troubleshooting
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the column. | Restoration of peak shape if contamination was the cause. |
| Blocked Inlet Frit or Guard Column | Replace the guard column. If no guard column is used, reverse-flush the analytical column (if permitted by the manufacturer). | Improved peak shape and potentially lower backpressure. |
| Extra-Column Volume | Check all fittings for proper connections. Use tubing with the smallest possible inner diameter and shortest possible length between the injector, column, and detector. | Sharper peaks due to reduced band broadening outside the column. |
Data Presentation
The choice and concentration of the mobile phase additive can significantly impact the peak shape of xanthone compounds. The following table summarizes the typical effects of common additives on the tailing factor of phenolic compounds, which are structurally related to xanthones.
| Mobile Phase Additive | Typical Concentration | Effect on Peak Tailing Factor (TF) | Comments |
| None (Neutral pH) | - | High (TF > 2.0) | Significant interaction with residual silanols. |
| Formic Acid | 0.1% (v/v) | Low (TF ≈ 1.0 - 1.5) | Commonly used, volatile, and MS-compatible. Effectively protonates silanols and the analyte.[3] |
| Acetic Acid | 0.5% - 2% (v/v) | Low to Moderate (TF ≈ 1.2 - 1.8) | Another common choice, though may be less effective than formic acid at the same concentration.[5] |
| Phosphoric Acid | 0.1% (v/v) | Low (TF ≈ 1.0 - 1.5) | Very effective at lowering pH, but it is not volatile and therefore not suitable for LC-MS applications. |
| Triethylamine (B128534) (TEA) | 0.1% - 0.25% (v/v) | Can reduce tailing for basic compounds | Generally not recommended for acidic compounds like xanthones as it can increase retention time and may not be effective.[6][7] |
Experimental Protocols
Below are representative experimental methodologies for the HPLC analysis of xanthone compounds, designed to achieve good peak shape.
Method 1: Gradient Elution for a Mixture of Xanthones
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 65% to 90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
Method 2: Isocratic Elution for α-Mangostin
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (95:5, v/v)[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 316 nm
-
Temperature: Ambient
Visualizations
To aid in understanding the troubleshooting process, the following diagrams illustrate key concepts and workflows.
Caption: Primary causes of peak tailing in HPLC analysis.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Interaction pathway leading to peak tailing and its solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 3. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1,3,7-Trihydroxy-2-prenylxanthone in Solution
For researchers, scientists, and drug development professionals working with 1,3,7-Trihydroxy-2-prenylxanthone, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this prenylated xanthone. The information is primarily based on stability studies of α-mangostin, a structurally similar and well-researched xanthone, to provide relevant insights.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and storage of this compound solutions.
Q1: My this compound solution appears to be degrading. What are the most likely causes?
A1: Based on forced degradation studies of structurally similar xanthones like α-mangostin, the most significant factor causing degradation is exposure to acidic conditions.[1][2][3][4][5] The prenyl group of the molecule is particularly susceptible to modification in an acidic environment.[1][2][3][4][5] While other factors such as temperature, light, and oxidation can contribute to degradation, their impact is generally minimal compared to acid-catalyzed hydrolysis.[1][2][3][4]
Q2: I need to work with this compound in an acidic buffer. How can I minimize degradation?
A2: If working in acidic conditions is unavoidable, it is crucial to minimize the exposure time and temperature. Prepare fresh solutions immediately before use and keep them cooled. Consider conducting a preliminary experiment to determine the rate of degradation in your specific buffer system to establish a viable experimental window.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: To ensure the long-term stability of your stock solutions, follow these guidelines:
-
Solvent Selection: Use a neutral, aprotic solvent for reconstitution. Common choices include DMSO, acetone, or ethanol.
-
pH Control: Ensure the final pH of the solution is neutral or slightly basic. Avoid acidic buffers for long-term storage.
-
Temperature: Store stock solutions at -20°C or lower.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.
Q4: How can I detect degradation in my sample?
A4: The most reliable method for detecting degradation is High-Performance Liquid Chromatography (HPLC).[1][6][7] A stability-indicating HPLC method can separate the intact this compound from its degradation products. A typical sign of degradation would be a decrease in the peak area of the parent compound and the appearance of new peaks in the chromatogram.
Q5: Are there any formulation strategies to enhance the stability of this compound in solution?
A5: Yes, encapsulation techniques have shown promise in improving the stability and solubility of xanthones. Nanoformulations, such as nanoemulsions or nanoparticles, can protect the compound from the surrounding environment, thereby enhancing its stability.
Data Presentation: Stability of α-Mangostin under Forced Degradation
The following table summarizes the degradation of α-mangostin, a compound structurally related to this compound, under various stress conditions. This data provides a strong indication of the stability profile you can expect.
| Stress Condition | Parameters | % Degradation of α-Mangostin | Reference |
| Acid Hydrolysis | 0.1 M HCl, reflux for 60 minutes | 89.7% | [5] |
| Base Hydrolysis | 0.1 M NaOH, reflux for 60 minutes | 14.5% | [5] |
| Oxidation | 3% H₂O₂, room temperature for 24 hours | 9.6% | [5] |
| Photolytic Degradation | UV light (254 nm), 24 hours | 4.4% | [5] |
| Thermal Degradation | 40°C / 75% RH | Slight degradation (up to 6.9%) | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Xanthone Analysis
This protocol outlines a general method for assessing the stability of this compound in solution, based on methods developed for α-mangostin.[1][6][7]
Objective: To separate and quantify this compound and its degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or ortho-phosphoric acid
-
Methanol (B129727) (for sample preparation)
-
This compound reference standard
-
Sample of this compound solution to be tested
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v) with a small amount of acid (e.g., 0.1% formic acid or 0.1% ortho-phosphoric acid) to improve peak shape. The exact ratio may need to be optimized for your specific compound and degradation products.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methanol at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10-100 µg/mL).
-
Sample Preparation: Dilute the sample solution to be tested with methanol to a concentration that falls within the range of the calibration curve.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector or use a common wavelength for xanthones, such as 245 nm, 320 nm, or 350 nm.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the test sample.
-
Data Interpretation: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The presence of additional peaks not present in the reference standard indicates degradation. The percentage of degradation can be calculated by comparing the concentration of the parent compound in the stressed sample to that of an unstressed control sample.
Protocol 2: Forced Degradation Study
This protocol describes how to intentionally degrade this compound to understand its stability profile.
Objective: To identify the degradation pathways and the conditions that lead to the degradation of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Water
-
HPLC system
-
UV-Vis spectrophotometer or photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a methanol/water mixture. Reflux the solution for a specified period (e.g., 1-4 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a methanol/water mixture. Reflux the solution for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a methanol/water mixture containing 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or in a photostability chamber for a specified duration. A control sample should be kept in the dark.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Analysis: Analyze all samples (stressed and control) using the stability-indicating HPLC method described in Protocol 1 to determine the extent of degradation and identify any degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Putative acid-catalyzed degradation of the prenyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Insights from degradation studies of alpha mangostin from Garcinia mangostana: key findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Two-Stage Method for Purifying Alpha-Mangostin: Sequential Solvent Extraction and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Minimizing impurities in the synthesis of 1,3,7-Trihydroxy-2-prenylxanthone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities in the synthesis of 1,3,7-Trihydroxy-2-prenylxanthone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic approach is a two-step process. The first step involves the synthesis of the 1,3,7-trihydroxyxanthone core. This is typically achieved through a one-pot condensation of phloroglucinol (B13840) and 2,4,5-trihydroxybenzoic acid using a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).[1][2] The second step is the regioselective C-prenylation of the xanthone (B1684191) core at the C-2 position using a prenylating agent such as prenyl bromide in the presence of a base.
Q2: What are the most common impurities encountered during the synthesis?
A2: The primary impurities can be categorized by the reaction step:
-
Xanthone Core Synthesis: Unreacted starting materials (phloroglucinol and 2,4,5-trihydroxybenzoic acid), and potentially the intermediate benzophenone (B1666685) if cyclization is incomplete.[2]
-
Prenylation Step: The most significant impurity is the isomeric 1,3,7-Trihydroxy-4-prenylxanthone. Other potential impurities include unreacted 1,3,7-trihydroxyxanthone and di-prenylated products. O-prenylated byproducts may also form under certain conditions.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the progress of both the xanthone core synthesis and the prenylation reaction. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What are the key safety precautions to take when working with Eaton's reagent?
A4: Eaton's reagent is a strong, corrosive acid and a powerful dehydrating agent. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reagent reacts exothermically with water, so all glassware must be scrupulously dry.
Troubleshooting Guides
Issue 1: Low Yield of 1,3,7-Trihydroxyxanthone (Xanthone Core)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed. Reactions can take several hours.[1] - Increase Reaction Temperature: Gently heat the reaction mixture, typically between 80-120°C, to drive the reaction to completion.[1] |
| Degradation of Starting Materials or Product | - Control Temperature: Avoid excessive heating, which can lead to decomposition. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] |
| Inefficient Cyclization of Benzophenone Intermediate | - Ensure Anhydrous Conditions: Moisture can inhibit the dehydrating action of Eaton's reagent, which is crucial for the final cyclization step.[2] - Sufficient Eaton's Reagent: Ensure an adequate amount of Eaton's reagent is used to act as both a solvent and a catalyst. |
Issue 2: Formation of Multiple Products in the Prenylation Step
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity (Formation of C-4 Isomer) | - Choice of Base: The choice of base can influence the regioselectivity. Weaker bases may favor prenylation at the more acidic hydroxyl groups, which can influence the C-alkylation site. Experiment with bases like potassium carbonate or sodium methoxide. - Temperature Control: Running the reaction at lower temperatures may improve the regioselectivity. |
| Formation of Di-prenylated Products | - Control Stoichiometry: Use a controlled molar ratio of the prenylating agent (e.g., 1.0-1.2 equivalents of prenyl bromide) to the xanthone core. - Slow Addition: Add the prenylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Formation of O-prenylated Byproducts | - Optimize Reaction Conditions: O-prenylation can sometimes compete with C-prenylation. Using a non-polar solvent and a weaker base might favor C-prenylation. Some literature suggests that O-prenylated products can rearrange to C-prenylated products upon heating. |
Quantitative Data
Table 1: Reported Yields for a Similar Prenylation Reaction
| Product | Starting Material | Reagents | Yield | Reference |
| 1,3-dihydroxy-2-prenylxanthone | 1,3-dihydroxyxanthone | Prenyl bromide, KOH | 43.09% | [4] |
Note: This data is for a structurally similar compound and can be used as a benchmark.
Experimental Protocols
Protocol 1: Synthesis of 1,3,7-Trihydroxyxanthone
This protocol is based on general procedures for the synthesis of trihydroxyxanthones using Eaton's reagent.
Materials:
-
Phloroglucinol
-
2,4,5-Trihydroxybenzoic acid
-
Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
-
Ice
-
Distilled water
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add phloroglucinol (1.0 eq) and 2,4,5-trihydroxybenzoic acid (1.0 eq).
-
Carefully add Eaton's reagent to the flask under an inert atmosphere until the solids are dissolved and the reagent acts as the solvent.
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the crude product in a desiccator or vacuum oven.
-
Purify the crude 1,3,7-trihydroxyxanthone by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate (B1210297).
Protocol 2: Synthesis of this compound
This protocol is adapted from the prenylation of similar hydroxyxanthones.
Materials:
-
1,3,7-Trihydroxyxanthone
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Prenyl bromide
-
Anhydrous acetone (B3395972) or another suitable solvent
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1,3,7-trihydroxyxanthone (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution and stir the suspension.
-
Add prenyl bromide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the base and evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired C-2 prenylated isomer from the C-4 isomer and other impurities.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for impurity minimization.
Caption: Reaction pathway showing the formation of the target product and a key impurity.
References
Validation & Comparative
Comparing the antibacterial activity of 1,3,7-Trihydroxy-2-prenylxanthone with other xanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of 1,3,7-Trihydroxy-2-prenylxanthone against other notable xanthones. The information presented herein is curated from scientific literature to offer an objective overview supported by experimental data, aiding in the evaluation of these compounds as potential antibacterial agents.
Comparative Antibacterial Activity of Xanthones
The antibacterial efficacy of xanthones is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and other selected xanthones against various bacterial strains.
| Xanthone (B1684191) | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
| This compound | Enterococcus faecalis (VRE) | 3.13 - 6.25[1] | Escherichia coli | No significant activity reported |
| Enterococcus faecium (VRE) | 3.13 - 6.25[1] | |||
| Enterococcus gallinarum (VRE) | 3.13 - 6.25[1] | |||
| Bacillus subtilis | 3.13 - 6.25[2] | |||
| α-Mangostin | Staphylococcus aureus | 0.5 - 12.5 | Escherichia coli | >64 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 0.5 - 12.5 | Pseudomonas aeruginosa | >64 | |
| Bacillus subtilis | 0.78 - 1.56 | |||
| γ-Mangostin | Staphylococcus aureus | 6.25 | Escherichia coli | No significant activity reported |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 3.13 | |||
| Garcinone C | Streptococcus mutans | 1.6[3] | Escherichia coli | No significant activity reported |
| Mangiferin | Staphylococcus aureus | 1.95[4][5][6] | Escherichia coli | 7.81[4][6] |
| Pseudomonas aeruginosa | 7.81[4][6] | |||
| Shigella flexneri | 62.5[4] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antibacterial potential of a compound. The broth microdilution method is a widely accepted and commonly used technique for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium.
1. Preparation of Xanthone Solutions:
-
A stock solution of the purified xanthone (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of the stock solution are then made in a liquid growth medium, such as Mueller-Hinton Broth (MHB), within the wells of a 96-well microtiter plate to achieve a range of final concentrations.
2. Inoculum Preparation:
-
A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.
-
This bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
3. Inoculation and Incubation:
-
A specific volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the diluted xanthone.
-
The plate also includes positive controls (broth with bacteria, no xanthone) and negative controls (broth only).
-
The plate is then incubated at an appropriate temperature (typically 37°C) for 18-24 hours.
4. MIC Determination:
-
After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
-
The MIC is recorded as the lowest concentration of the xanthone that completely inhibits the visible growth of the bacterium.
Experimental workflow for the Broth Microdilution Method.
Mechanism of Antibacterial Action
The antibacterial mechanism of xanthones is multifaceted, primarily involving the disruption of the bacterial cell envelope and interference with essential cellular processes.
Cell Membrane Disruption: Xanthones, due to their lipophilic nature, can intercalate into the bacterial cell membrane. This disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. In Gram-positive bacteria, xanthones are thought to interact with lipoteichoic acid in the cell wall, while in Gram-negative bacteria, they may target the lipopolysaccharide layer of the outer membrane.
Inhibition of DNA Synthesis: Some studies suggest that xanthones can also inhibit bacterial DNA synthesis. This may occur through the inhibition of key enzymes involved in DNA replication, such as DNA gyrase. By interfering with this vital process, xanthones can effectively halt bacterial proliferation.
Proposed antibacterial mechanism of action for xanthones.
References
- 1. Antimicrobial activity of isoprenoid-substituted xanthones from Cudrania cochinchinensis against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of hydrophobic xanthones from Cudrania cochinchinensis against Bacillus subtilis and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of Mangiferin, a Bioactive Compound Derived from Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Antibacterial Efficacy of 1,3,7-Trihydroxy-2-prenylxanthone and α-mangostin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Xanthones, a class of polyphenolic compounds found in various plant species, have garnered significant attention for their diverse pharmacological properties, including potent antibacterial activity. Among these, α-mangostin, isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), is a well-studied example with demonstrated efficacy against a broad spectrum of bacteria. This guide provides a detailed comparison of the antibacterial efficacy of α-mangostin and a structurally related xanthone (B1684191), 1,3,7-Trihydroxy-2-prenylxanthone. This analysis is based on available experimental data to inform researchers and drug development professionals on their potential as antibacterial leads.
Comparative Antibacterial Efficacy
Available data strongly indicates that α-mangostin possesses significantly higher antibacterial potency compared to this compound. The antibacterial activity of α-mangostin is well-documented against a wide range of Gram-positive and, to a lesser extent, Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) often in the low microgram per milliliter range. In contrast, the available data for this compound suggests weaker antibacterial action, with reported MIC values being substantially higher.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antibacterial activity of both compounds.
Table 1: Antibacterial Activity of α-mangostin
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 1.95 | [1] |
| Staphylococcus aureus | 37.5 | [2] |
| Bacillus subtilis | 37.5 | [2] |
| Vancomycin-Resistant Enterococcus (VRE) | 6.25 | [3] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition | Concentration | Reference |
| Vancomycin-Resistant Enterococci (VREs) | 6250 | Not Reported | Not Applicable | [4] |
| Escherichia coli | Not Reported | > 5 mm | 15% | [1] |
Structure-Activity Relationship
The difference in antibacterial efficacy can be attributed to their molecular structures. α-Mangostin is a diprenylated xanthone, and studies on various xanthone derivatives have consistently shown that the presence and position of prenyl groups significantly influence their antibacterial activity.[3][5] The two prenyl groups in α-mangostin are thought to enhance its interaction with the bacterial cell membrane, a key aspect of its mechanism of action.[5] this compound, having only one prenyl group, may exhibit reduced lipophilicity and consequently, a diminished capacity to disrupt bacterial membranes, leading to its weaker antibacterial effect.[4]
Mechanism of Action
α-mangostin: The primary antibacterial mechanism of α-mangostin involves the disruption of the bacterial cytoplasmic membrane.[5] This leads to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death.[5]
This compound: The exact mechanism of action for this compound has not been extensively studied. However, based on its xanthone core, it is likely to share a similar, albeit less potent, membrane-disrupting mechanism.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the literature for the evaluation of antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Determination
A widely used method to determine the MIC is the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Disk Diffusion Assay
This method provides a qualitative assessment of antibacterial activity.
-
Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium to create a bacterial lawn.
-
Application of Test Compound: A sterile paper disk is impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.
Proposed Signaling Pathway for α-mangostin's Antibacterial Action
The antibacterial action of α-mangostin is primarily directed at the bacterial cell membrane, leading to a cascade of events that result in cell death.
Conclusion
Based on the currently available scientific literature, α-mangostin demonstrates substantially greater antibacterial efficacy than this compound . The robust body of evidence for α-mangostin, including its low MIC values against a variety of clinically relevant bacteria, positions it as a promising candidate for further preclinical and clinical development. The weaker activity of this compound highlights the critical role of the diprenyl moieties in the potent antibacterial action of α-mangostin. Further research, including direct comparative studies under standardized conditions, would be beneficial to fully elucidate the structure-activity relationships within this class of xanthones and to explore the potential for synergistic effects with existing antibiotics. Researchers and drug development professionals should prioritize α-mangostin and its derivatives in the search for new antibacterial agents from natural sources.
References
- 1. aca.unram.ac.id [aca.unram.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of xanthones from Garcinia mangostana (L.) and their structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Profile of 1,3,7-Trihydroxy-2-prenylxanthone and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial properties of 1,3,7-trihydroxy-2-prenylxanthone, representative prenylated xanthones, and selected conventional antibiotics. Due to the limited publicly available data on the specific antibacterial mechanism and a broad spectrum of activity for this compound, this guide will utilize available data for this compound and supplement it with information from the well-studied, structurally related prenylated xanthone, α-mangostin, to represent this class of molecules. The comparison is made against standard antibiotics with distinct mechanisms of action: Penicillin G, Ciprofloxacin, and Vancomycin.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism. The following tables summarize the MIC values of the selected compounds against Gram-positive (Staphylococcus aureus, including Methicillin-Resistant S. aureus - MRSA) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate higher potency.
Table 1: Comparative MIC Values against Staphylococcus aureus
| Compound | Mechanism of Action | Bacterial Strain | MIC (µg/mL) | Interpretation |
| This compound | Cell Membrane Disruption (Proposed) | VRE* | 6250 | Resistant |
| α-Mangostin (Prenylated Xanthone) | Cell Membrane Disruption | S. aureus (MSSA) | 0.78 - 6.25 | Susceptible |
| S. aureus (MRSA) | 0.5 - 6.25[1][2][3] | Susceptible | ||
| Penicillin G | Cell Wall Synthesis Inhibition | S. aureus (Penicillin-Susceptible) | ≤ 0.12[4] | Susceptible |
| S. aureus (Penicillin-Resistant/β-lactamase+) | > 0.12 | Resistant | ||
| Ciprofloxacin | DNA Gyrase/Topoisomerase IV Inhibition | S. aureus (Susceptible) | ≤ 1.0 | Susceptible |
| S. aureus (Resistant) | ≥ 4.0 | Resistant | ||
| Vancomycin | Cell Wall Synthesis Inhibition | S. aureus (MRSA) | ≤ 2.0[5][6][7][8] | Susceptible |
*Note: Data for this compound is limited to Vancomycin-Resistant Enterococci (VRE), indicating weak activity. Data for S. aureus is not available.
Table 2: Comparative MIC Values against Escherichia coli
| Compound | Mechanism of Action | Bacterial Strain | MIC (µg/mL) | Interpretation |
| This compound | Cell Membrane Disruption (Proposed) | E. coli | Data Not Available | - |
| α-Mangostin (Prenylated Xanthone) | Cell Membrane Disruption | E. coli | > 200 | Resistant |
| Penicillin G | Cell Wall Synthesis Inhibition | E. coli | Intrinsically Resistant | Resistant |
| Ciprofloxacin | DNA Gyrase/Topoisomerase IV Inhibition | E. coli (Susceptible) | ≤ 0.25[9] | Susceptible |
| E. coli (Resistant) | ≥ 1.0[9] | Resistant | ||
| Vancomycin | Cell Wall Synthesis Inhibition | E. coli | Intrinsically Resistant | Resistant |
Antibacterial Mechanisms of Action
The antibacterial agents compared in this guide employ diverse mechanisms to inhibit bacterial growth. These mechanisms are visualized in the signaling pathway diagrams below.
Experimental Protocols
The determination of antibacterial activity is performed using standardized methods to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[10]
Broth Microdilution Method for MIC Determination
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antibacterial agent in a liquid growth medium. After incubation, the wells are observed for visible bacterial growth. The MIC is the lowest concentration of the agent that prevents visible growth.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) at a concentration significantly higher than the expected MIC.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of decreasing concentrations of the compound across the wells.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth (is clear) compared to the turbid growth control well.
Kirby-Bauer Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to specific antimicrobial agents.
Principle: A paper disk impregnated with a known concentration of an antimicrobial agent is placed on an agar (B569324) plate that has been uniformly inoculated with the test microorganism. The agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth (zone of inhibition) will form around the disk. The diameter of this zone is proportional to the susceptibility.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.
-
Application of Disks: Aseptically apply the antimicrobial-impregnated paper disks to the surface of the inoculated MHA plate. The disks should be placed at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters (mm). Compare the measured zone diameters to the standardized interpretive charts provided by CLSI to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R) to the tested agent.
Summary and Conclusion
The available data, though limited, suggests that this compound possesses weak antibacterial activity. However, the broader class of prenylated xanthones, exemplified by α-mangostin, demonstrates significant potency, particularly against Gram-positive bacteria such as S. aureus, including MRSA strains. The proposed mechanism of action for these natural products involves the disruption of the bacterial cell membrane, which is distinct from the mechanisms of many conventional antibiotics like β-lactams and fluoroquinolones. This unique mechanism makes them interesting candidates for further investigation, especially in the context of combating antibiotic-resistant bacteria. In contrast, their efficacy against Gram-negative bacteria like E. coli appears to be limited, likely due to the protective outer membrane of these organisms. Further research is warranted to fully elucidate the antibacterial spectrum and mechanism of this compound and to explore the therapeutic potential of prenylated xanthones.
References
- 1. Mechanisms of Rapid Bactericidal and Anti-Biofilm Alpha-Mangostin In Vitro Activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Bactericidal and Antibiofilm Efficacy of Alpha Mangostin Against Staphylococcus aureus Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Mangostin: A Review of Current Research on Its Potential as a Novel Antimicrobial and Anti-Biofilm Agent [mdpi.com]
- 4. Detection and Prevalence of Penicillin-Susceptible Staphylococcus aureus in the United States in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jwatch.org [jwatch.org]
- 9. Print Article | Clinical Medicine & Research [clinmedres.org]
- 10. goums.ac.ir [goums.ac.ir]
The Untapped Potential of 1,3,7-Trihydroxy-2-prenylxanthone: A Guide to Investigating Synergistic Effects with Conventional Antibiotics
For the attention of researchers, scientists, and drug development professionals, this guide explores the prospective synergistic relationship between the natural xanthone, 1,3,7-Trihydroxy-2-prenylxanthone, and conventional antibiotics. While direct experimental evidence for this specific compound's synergistic activity is not yet available in published literature, this document provides a comparative framework based on related xanthones and outlines the experimental protocols necessary to elucidate its potential as an antibiotic adjuvant.
This compound, a compound isolated from plants such as Cudrania cochinchinensis, has demonstrated weak intrinsic antibacterial activity against a range of bacteria. However, the true potential of this and similar phytochemicals may lie in their ability to enhance the efficacy of existing antibiotics, a critical strategy in the fight against antimicrobial resistance. This guide presents the foundational knowledge and methodologies required to investigate this potential synergy.
Intrinsic Antibacterial Activity
Initial studies have established the baseline antibacterial effect of this compound. The reported Minimum Inhibitory Concentration (MIC) values are summarized below, indicating that high concentrations are required for it to inhibit bacterial growth on its own.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | 6.25 µg/mL |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 6.25 µg/mL |
| Vancomycin-Resistant Enterococcus gallinarum (VRE) | 6.25 µg/mL |
| Bacillus subtilis | 3.13 - 6.25 µg/mL |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13 - 6.25 µg/mL |
The Precedent for Synergy in Xanthones
While data on this compound is sparse, studies on other structurally related xanthones have shown significant synergistic effects with conventional antibiotics. For instance, 1,7-dihydroxyxanthone has been observed to act synergistically with oxacillin (B1211168) against MRSA. This suggests a class-wide potential for xanthones to act as antibiotic potentiators. The primary hypothesized mechanisms for such synergy include the inhibition of bacterial efflux pumps and the disruption of biofilms, both of which are major contributors to antibiotic resistance.
Experimental Protocols for Synergy Evaluation
To rigorously assess the synergistic potential of this compound, a series of established experimental protocols should be employed.
Checkerboard Assay for Synergy Quantification
The checkerboard microdilution assay is the gold standard for quantifying synergistic interactions between two antimicrobial agents.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the selected conventional antibiotic (e.g., a beta-lactam, aminoglycoside, or fluoroquinolone) in an appropriate solvent.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds. Serial dilutions of the antibiotic are made along the x-axis, and serial dilutions of this compound are made along the y-axis.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Include wells with each agent alone to determine their individual MICs, as well as a growth control well without any antimicrobial agent.
-
-
Incubation and Analysis:
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Following incubation, bacterial growth is assessed by measuring the optical density at 600 nm or by visual inspection.
-
The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Efflux Pump Inhibition Assay
A potential mechanism of synergy is the inhibition of bacterial efflux pumps, which actively expel antibiotics from the cell. An ethidium (B1194527) bromide (EtBr) accumulation assay can be used to investigate this.
Methodology:
-
Bacterial Preparation: Grow the test bacteria to the mid-logarithmic phase and then wash and resuspend the cells in a buffer.
-
Assay:
-
In a fluorometer-compatible plate, add the bacterial suspension to wells containing EtBr, a substrate of many efflux pumps that fluoresces upon intercalating with DNA.
-
Add varying concentrations of this compound to the test wells. A known efflux pump inhibitor (e.g., reserpine) should be used as a positive control.
-
Measure the fluorescence intensity over time.
-
-
Interpretation: An increase in fluorescence in the presence of this compound compared to the control (EtBr alone) indicates an accumulation of EtBr within the cells, suggesting inhibition of efflux pumps.
Biofilm Disruption/Inhibition Assay
The ability of this compound to inhibit the formation of or disrupt existing biofilms can be tested using a crystal violet staining method.
Methodology:
-
Biofilm Formation:
-
For inhibition studies, add sub-MIC concentrations of this compound and the antibiotic to wells of a microtiter plate, followed by the bacterial inoculum.
-
For disruption studies, allow biofilms to form in the plate for 24-48 hours before adding the test compounds.
-
-
Staining:
-
After incubation, gently wash the wells to remove planktonic cells.
-
Stain the remaining adherent biofilm with crystal violet.
-
Wash away excess stain and then solubilize the bound stain with a solvent (e.g., ethanol (B145695) or acetic acid).
-
-
Quantification: Measure the absorbance of the solubilized stain, which is proportional to the biofilm mass. A significant reduction in absorbance in treated wells compared to the control indicates anti-biofilm activity.
Conclusion and Future Directions
While the intrinsic antibacterial activity of this compound is modest, its structural similarity to other synergistic xanthones warrants a thorough investigation into its potential as an antibiotic adjuvant. The experimental protocols outlined in this guide provide a clear roadmap for researchers to quantify its synergistic effects and elucidate the underlying mechanisms, such as efflux pump inhibition and biofilm disruption. The discovery of a synergistic relationship between this compound and conventional antibiotics could pave the way for novel combination therapies that restore the efficacy of older drugs and combat the growing threat of multidrug-resistant bacteria. Further research in this area is highly encouraged.
A Comparative Guide to the Structure-Activity Relationship of Prenylated Xanthones Against MRSA
For Researchers, Scientists, and Drug Development Professionals
The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Prenylated xanthones, a class of polyphenolic compounds abundant in medicinal plants, have emerged as promising candidates in this endeavor. Their unique chemical architecture, characterized by a dibenzo-γ-pyrone scaffold with one or more isoprenyl side chains, provides a versatile template for antibacterial activity. This guide offers a comprehensive comparison of the anti-MRSA performance of various prenylated xanthones, supported by experimental data, to elucidate their structure-activity relationships (SAR) and guide future drug design.
Quantitative Comparison of Anti-MRSA Activity
The anti-MRSA efficacy of prenylated xanthones is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth. The following table summarizes the MIC values of representative prenylated xanthones against various MRSA strains, highlighting the impact of structural modifications on their activity.
| Compound Name | Key Structural Features | MRSA Strain(s) | MIC (µg/mL) | Reference(s) |
| α-Mangostin | Prenyl groups at C2 and C8; hydroxyl groups at C1, C3, C6, C7 | Multiple strains including ATCC 43300, clinical isolates | 0.78 - 12.5 | [1][2][3][4][5] |
| γ-Mangostin | Prenyl groups at C2 and C8; hydroxyl groups at C1, C3, C6, C7; additional hydroxyl at C5 | MRSA | 3.13 - 6.25 | [2][4][6][7] |
| β-Mangostin | Prenyl groups at C2 and C8; hydroxyl groups at C1, C6, C7; methoxy (B1213986) group at C3 | MRSA | >200 (inactive) | [6] |
| Garmoxanthone | Dimeric xanthone (B1684191) | ATCC 43300, CGMCC 1.12409 | 3.9 | [2] |
| Rubraxanthone | Similar structure to α-mangostin | Staphylococcal strains | 0.31 - 1.25 | [1] |
| 6-Deoxy-γ-mangostin | Lacks hydroxyl group at C6 | MRSA, MSSA | Inactive | [6] |
| 6-Methoxy-γ-mangostin | Methoxy group at C6 instead of hydroxyl | MRSA, VRE | Inactive | [4][6] |
| α-Mangostin Derivative (α-MG-4) | Allyl group at C3 | MRSA2 | >256 (synergistic with antibiotics) | [8][9] |
| Morellic Acid | Caged xanthone | MRSA USA300 | 12.5 µM | [10] |
Structure-Activity Relationship (SAR) Insights
The data presented above, along with numerous studies, reveal several key structural features that govern the anti-MRSA activity of prenylated xanthones:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on the xanthone core are critical. Notably, hydroxyl groups at positions C3 and C6 are considered essential for potent activity.[2][4][6][7] The inactivity of β-mangostin (methoxylated at C3) and 6-deoxy-γ-mangostin underscores this importance.[6]
-
Prenylation: The lipophilic prenyl side chains are crucial for antibacterial action, likely facilitating interaction with and disruption of the bacterial cell membrane.[6] The position of these groups also influences activity, with prenylation at C2 being a common feature in active compounds.[2][4][6][7]
-
Overall Lipophilicity: A balance between the hydrophilic hydroxyl groups and the lipophilic prenyl groups appears necessary for optimal activity. This amphiphilic nature is thought to be key to their proposed mechanism of disrupting the bacterial cell membrane.
-
Other Modifications: Dimerization, as seen in garmoxanthone, can lead to potent activity.[2] Furthermore, the formation of caged structures, as in morellic acid, also confers significant anti-MRSA effects.[10]
dot
Caption: Key structural determinants of anti-MRSA activity in prenylated xanthones.
Proposed Mechanisms of Action
The antibacterial action of prenylated xanthones against MRSA is believed to be multifactorial. A primary proposed mechanism involves the disruption of the bacterial cytoplasmic membrane. The amphiphilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, depolarization, and ultimately, cell death.[5] Some studies also suggest that these compounds can inhibit essential bacterial enzymes and interfere with biofilm formation.[8][9]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the anti-MRSA activity of prenylated xanthones. The broth microdilution method is a standardized and widely accepted technique for this purpose.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of the MRSA strain on an appropriate agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or a suitable broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Prenylated Xanthone Dilutions:
-
Prepare a stock solution of the test xanthone in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO), as many of these compounds are hydrophobic.
-
Perform serial twofold dilutions of the xanthone in CAMHB directly in a 96-well microtiter plate. The final volume in each well before adding the inoculum should be 50 µL or 100 µL depending on the specific protocol.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the xanthone dilutions.
-
Include a positive control well (broth and inoculum, no xanthone) and a negative control well (broth only). A solvent control may also be included to ensure the solvent itself does not inhibit bacterial growth.
-
Incubate the inoculated plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth, which is indicated by turbidity or the formation of a bacterial pellet at the bottom of the well.
-
The MIC is the lowest concentration of the prenylated xanthone that completely inhibits visible bacterial growth.
-
dot
References
- 1. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent evidence on prominent anti-bacterial capacities of compounds derived from the mangosteen fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. akjournals.com [akjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity of xanthones from Garcinia mangostana (L.) and their structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel α-mangostin derivative synergistic to antibiotics against MRSA with unique mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caged xanthones: Potent inhibitors of global predominant MRSA USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the cytotoxic effects of different prenylated xanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of prominent prenylated xanthones, focusing on α-mangostin, garcinone E, and gambogic acid. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
Comparative Cytotoxicity
The cytotoxic potential of prenylated xanthones has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following tables summarize the IC50 values for α-mangostin, garcinone E, gambogic acid, and other selected prenylated xanthones against various human cancer cell lines. It is important to note that variations in experimental conditions such as cell density and incubation time can influence IC50 values.[1]
Table 1: Comparative Cytotoxicity (IC50 in µM) of α-Mangostin, Garcinone E, and Gambogic Acid in Various Cancer Cell Lines
| Cancer Type | Cell Line | α-Mangostin (µM) | Garcinone E (µM) | Gambogic Acid (µM) | Reference(s) |
| Breast | MDA-MB-231 | 3.59 - 20 | 0.68 | ~1.59 | [1][2][3][4] |
| MCF-7 | 4.43 - 15.3 | 2.27 | - | [1][2] | |
| 4T1 | - | 1.21 | 0.64 | [1][4] | |
| Cervical | HeLa | 10 - 30 | - | - | [5] |
| SiHa | 10 - 30 | - | - | [5] | |
| Colon | HCT 116 | 4.0 | - | - | [6] |
| HT-29 | - | - | - | [7] | |
| Ovarian | A2780 | - | - | - | [8] |
| Pancreatic | BxPc-3 | - | - | - | [5] |
| PANC-1 | - | - | - | [5] |
Table 2: Cytotoxicity (IC50 in µg/mL) of Various Prenylated Xanthones
| Compound | KB (Oral Epidermoid Carcinoma) | BC-1 (Breast Cancer) | NCI-H187 (Small Cell Lung Cancer) | Reference(s) |
| Mangostenone C | 2.8 | 3.53 | 3.72 | [9] |
| Mangostenone D | 9.79 | 3.88 | 9.07 | [9] |
| Garcinone E | 2.67 | 1.44 | 3.74 | [9] |
| α-Mangostin | 2.08 | 0.92 | 2.87 | [9] |
| γ-Mangostin | 4.69 | 1.6 | 2.55 | [9] |
| Gartanin | 15.63 | 15.54 | 1.08 | [9] |
Mechanisms of Cytotoxicity: Apoptosis and Cell Cycle Arrest
Prenylated xanthones exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
α-Mangostin: This is the most extensively studied prenylated xanthone. It induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5] It has been shown to activate caspases, modulate the expression of pro- and anti-apoptotic proteins, and cause mitochondrial dysfunction.[5][10][11] Furthermore, α-mangostin can induce cell cycle arrest at the G1 or S phase, depending on the cancer cell type.[12]
-
Garcinone E: Research indicates that garcinone E also induces apoptosis in various cancer cells, including breast, ovarian, and colorectal cancer.[8][13] The mechanisms involve the activation of caspases and modulation of apoptotic signaling pathways.[8] It has also been shown to induce cell cycle arrest.[14]
-
Gambogic Acid: This compound is a potent inducer of apoptosis through both intrinsic and extrinsic pathways.[15] It can trigger the release of cytochrome c from mitochondria and activate a cascade of caspases.[15] Gambogic acid has also been reported to induce cell cycle arrest at the G0/G1 or G2/M phases in different cancer cell lines.[15]
Signaling Pathways
The cytotoxic effects of prenylated xanthones are mediated by their interaction with various cellular signaling pathways that regulate cell survival, proliferation, and death.
General Experimental Workflow for Cytotoxicity Analysis
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of prenylated xanthones.
Caption: A generalized workflow for determining the cytotoxic activity of xanthones.
Key Signaling Pathways Modulated by Prenylated Xanthones
The diagram below outlines some of the key signaling pathways that are modulated by α-mangostin and gambogic acid, leading to apoptosis.
Caption: Key pathways in α-mangostin and gambogic acid-induced apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the prenylated xanthones for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Procedure:
-
Seed cells and treat them with the prenylated xanthones as described for the MTT assay.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Procedure:
-
Treat cells with prenylated xanthones, harvest, and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Conclusion
Prenylated xanthones, particularly α-mangostin, garcinone E, and gambogic acid, demonstrate significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action primarily involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. The data presented in this guide provide a foundation for further research and development of these natural compounds as potential anticancer agents. The provided experimental protocols can serve as a reference for researchers investigating the cytotoxic properties of these and other natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the antineoplastic potential of α-mangostin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Modes of Mechanism of Gamma-Mangostin and Alpha-Mangostin to Inhibit Cell Migration of Triple-Negative Breast Cancer Cells Concerning CXCR4 Downregulation and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 5. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 8. Garcinone E induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the in vitro bioactivity of 1,3,7-Trihydroxy-2-prenylxanthone in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity of 1,3,7-Trihydroxy-2-prenylxanthone, with a focus on its cytotoxic, anti-inflammatory, and antioxidant properties. Due to the limited availability of specific data for this particular xanthone (B1684191), this document leverages experimental data from structurally related xanthones and other bioactive compounds to provide a broader context for its potential therapeutic applications.
Executive Summary
This compound is a member of the xanthone family, a class of polyphenolic compounds known for their diverse pharmacological activities. While research on this specific molecule is emerging, the available data, in conjunction with extensive studies on related compounds like α-mangostin and garcinol, suggests its potential as a cytotoxic, anti-inflammatory, and antioxidant agent. This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid researchers in the evaluation and future investigation of this compound.
Data Presentation
The following tables summarize the in vitro bioactivity of this compound and its alternatives. IC50 values are presented to allow for a quantitative comparison of cytotoxic, anti-inflammatory, and antioxidant potencies.
Table 1: Comparative Cytotoxicity of Xanthones and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HepG2 | Human Liver Carcinoma | > 10 | [1] |
| 1,3,5-Trihydroxyxanthone | HepG2 | Human Liver Carcinoma | 15.8 | |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | Human Liver Carcinoma | 9.18 | [2] |
| α-Mangostin | HepG2 | Human Liver Carcinoma | 6.5 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | 16.5 | [4] | |
| A549 | Human Lung Carcinoma | - | ||
| β-Mangostin | KB | Human Oral Epidermoid Carcinoma | 15.42 | [4] |
| MCF7 | Human Breast Adenocarcinoma | 18.04 | [4] | |
| A549 | Human Lung Carcinoma | 21.13 | [4] | |
| HepG2 | Human Liver Carcinoma | 19.89 | [4] | |
| Garcinol | HT-29 | Human Colon Carcinoma | 3.2-21.4 | [1] |
| HCT-116 | Human Colon Carcinoma | 3.2-21.4 | [1] | |
| HL-60 | Human Promyelocytic Leukemia | 9.42 | [1] |
Note: A lower IC50 value indicates greater cytotoxic potency.
Table 2: Comparative Anti-inflammatory Activity of Xanthones and Related Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | RAW 264.7 | NO Inhibition | Data not available | |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | RAW 264.7 | NO Inhibition | 5.77 | [5] |
| α-Mangostin | RAW 264.7 | NO Inhibition | - | |
| γ-Mangostin | RAW 264.7 | NO Inhibition | - | |
| Garcinol | RAW 264.7 | NO Inhibition | - |
Note: Lower IC50 values indicate greater potency in inhibiting nitric oxide production.
Table 3: Comparative Antioxidant Activity of Xanthones and Related Compounds
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH Radical Scavenging | Data not available | |
| Prenylated Xanthone (from Garcinia xanthochymus) | DPPH Radical Scavenging | 19.64 | [6] |
| α-Mangostin | DPPH Radical Scavenging | > 150 µg/mL | [7] |
Note: A lower IC50 value indicates greater free radical scavenging activity.
Experimental Protocols
Detailed methodologies for key in vitro bioactivity assays are provided below. These protocols are based on established methods for testing xanthone derivatives.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (0.5 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging activity of a compound.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
References
- 1. Emerging role of Garcinol, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioactivities of β-mangostin and its new glycoside derivatives synthesized by enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-referencing spectroscopic data of 1,3,7-Trihydroxy-2-prenylxanthone with known isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Isomer Differentiation
In the field of natural product chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different biological activities. This guide provides a comprehensive cross-reference of the spectroscopic data for 1,3,7-Trihydroxy-2-prenylxanthone and its known isomers, offering a valuable tool for the unambiguous identification and differentiation of these closely related compounds. The presented data, sourced from experimental findings, will aid researchers in accelerating their discovery and development pipelines.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its selected isomers. These data points are critical for distinguishing between the different positions of the hydroxyl and prenyl groups on the xanthone (B1684191) scaffold.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Position | This compound | α-Mangostin | γ-Mangostin |
| Xanthone Core | |||
| H-4 | 6.35 (s) | 6.30 (s) | 6.22 (s) |
| H-5 | 7.30 (d, J=8.8 Hz) | 6.84 (s) | 6.78 (s) |
| H-6 | 6.85 (dd, J=8.8, 2.4 Hz) | - | - |
| H-8 | 6.85 (d, J=2.4 Hz) | - | - |
| Prenyl Group 1 (at C-2) | |||
| H-1' | 3.45 (d, J=7.2 Hz) | 3.32 (d, J=7.2 Hz) | 3.35 (d, J=7.0 Hz) |
| H-2' | 5.30 (t, J=7.2 Hz) | 5.29 (t, J=7.2 Hz) | 5.25 (t, J=7.0 Hz) |
| H-4' (CH₃) | 1.85 (s) | 1.83 (s) | 1.82 (s) |
| H-5' (CH₃) | 1.70 (s) | 1.69 (s) | 1.68 (s) |
| Prenyl Group 2 (at C-8 for mangostins) | |||
| H-1'' | - | 4.12 (d, J=6.4 Hz) | 4.08 (d, J=6.5 Hz) |
| H-2'' | - | 5.29 (t, J=6.4 Hz) | 5.26 (t, J=6.5 Hz) |
| H-4'' (CH₃) | - | 1.78 (s) | 1.77 (s) |
| H-5'' (CH₃) | - | 1.69 (s) | 1.69 (s) |
| Other | |||
| 7-OCH₃ | - | 3.79 (s) | - |
| 1-OH | 13.75 (s) | 13.78 (s) | 13.80 (s) |
| 3-OH | 9.70 (s) | - | - |
| 6-OH | - | 9.65 (s) | - |
| 7-OH | 9.70 (s) | - | 9.60 (s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Position | This compound | α-Mangostin | γ-Mangostin |
| Xanthone Core | |||
| C-1 | 161.5 | 161.8 | 161.7 |
| C-2 | 111.5 | 112.4 | 112.0 |
| C-3 | 164.0 | 162.5 | 162.1 |
| C-4 | 93.0 | 93.2 | 93.0 |
| C-4a | 155.5 | 155.8 | 155.6 |
| C-5 | 122.5 | 143.2 | 137.5 |
| C-5a | 110.0 | 137.2 | 143.9 |
| C-6 | 110.0 | 155.1 | 154.5 |
| C-7 | 144.0 | 144.0 | 144.2 |
| C-8 | 102.0 | 111.5 | 111.8 |
| C-8a | 154.5 | 154.8 | 154.6 |
| C-9 | 182.0 | 182.2 | 182.0 |
| C-9a | 103.5 | 103.7 | 103.5 |
| Prenyl Group 1 (at C-2) | |||
| C-1' | 22.5 | 21.6 | 21.5 |
| C-2' | 122.0 | 123.4 | 123.0 |
| C-3' | 132.0 | 132.3 | 132.1 |
| C-4' | 25.8 | 25.9 | 25.8 |
| C-5' | 18.0 | 18.3 | 18.2 |
| Prenyl Group 2 (at C-8 for mangostins) | |||
| C-1'' | - | 26.6 | 26.5 |
| C-2'' | - | 121.6 | 121.8 |
| C-3'' | - | 132.2 | 132.0 |
| C-4'' | - | 25.9 | 25.8 |
| C-5'' | - | 18.3 | 18.2 |
| Other | |||
| 7-OCH₃ | - | 62.2 | - |
Table 3: Key IR (KBr, cm⁻¹) and Mass Spectrometry (m/z) Data
| Spectroscopic Technique | This compound | α-Mangostin | γ-Mangostin |
| IR (cm⁻¹) | |||
| O-H stretching | ~3400 (broad) | ~3450 (broad) | ~3430 (broad) |
| C-H stretching (aromatic) | ~3080 | ~3070 | ~3075 |
| C-H stretching (aliphatic) | ~2970, 2920 | ~2960, 2925 | ~2965, 2922 |
| C=O stretching (chelated) | ~1650 | ~1645 | ~1648 |
| C=C stretching (aromatic) | ~1610, 1580 | ~1605, 1590 | ~1608, 1585 |
| C-O-C stretching | ~1280 | ~1285 | ~1282 |
| Mass Spectrometry (m/z) | |||
| Molecular Ion [M]⁺ | 312 | 410 | 396 |
| [M+H]⁺ | 313 | 411 | 397 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of prenylated xanthones. Specific parameters may vary depending on the instrumentation and laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified xanthone is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon atom. A larger number of scans is usually required compared to ¹H NMR.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans a wavenumber range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an instrument equipped with an electrospray ionization (ESI) or electron ionization (EI) source, coupled to a mass analyzer such as a time-of-flight (TOF) or Orbitrap.
-
Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected. Data is typically acquired in positive or negative ion mode.
-
Data Processing: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides the molecular weight of the compound, and high-resolution data allows for the determination of the elemental composition.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for cross-referencing spectroscopic data to differentiate between this compound and its isomers.
Caption: Workflow for the spectroscopic differentiation of xanthone isomers.
This systematic approach, combining data from multiple spectroscopic techniques, allows for the confident identification of a specific xanthone isomer from a complex mixture or a synthetic reaction product. The unique fingerprint provided by the combination of NMR, IR, and MS data is essential for accurate structural elucidation.
Evaluating the Selectivity of 1,3,7-Trihydroxy-2-prenylxanthone Against Various Bacterial Strains: A Comparative Analysis
For Immediate Release
A detailed review of available data on 1,3,7-Trihydroxy-2-prenylxanthone reveals limited but specific antibacterial activity, primarily against Vancomycin-Resistant Enterococci (VRE). This guide provides a comparative analysis of its performance based on existing experimental data and outlines the methodologies used in its evaluation.
Introduction
This compound is a member of the xanthone (B1684191) class of organic compounds, which are known for their diverse biological activities. The evaluation of its antibacterial selectivity is crucial for identifying its potential as a therapeutic agent. This guide synthesizes the available research to provide a clear comparison of its efficacy against different bacterial strains.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) method. The available data is summarized in the table below.
| Compound | Bacterial Strain | MIC (μg/mL) | Gram Type | Reference |
| This compound | Enterococcus faecalis (VRE) | 6250 | Gram-positive | [1] |
| Enterococcus faecium (VRE) | 6250 | Gram-positive | [1] | |
| Enterococcus gallinarum (VRE) | 6250 | Gram-positive | [1] | |
| 1,3-dihydroxy-2-prenylxanthone | Escherichia coli | >5000 (15% concentration) | Gram-negative | [2][3] |
| 1,3,7-trihydroxyxanthone | Staphylococcus aureus ATCC 25923 | >256 | Gram-positive | [4][5][6] |
| Bacillus subtilis ATCC 6633 | >256 | Gram-positive | [4][5][6] | |
| Escherichia coli ATCC 25922 | >256 | Gram-negative | [4][5][6] | |
| Pseudomonas aeruginosa ATCC 27853 | >256 | Gram-negative | [4][5][6] |
Note: VRE indicates Vancomycin-Resistant Enterococci. A 15% concentration for 1,3-dihydroxy-2-prenylxanthone showed an inhibition zone of >5 mm.
The data indicates that this compound exhibits weaker antibacterial activity, with a notable MIC of 6.25 mg/mL against the tested VRE strains[1]. In comparison, its parent compound, 1,3,7-trihydroxyxanthone, without the prenyl group, did not show significant activity against a panel of both Gram-positive and Gram-negative bacteria at concentrations up to 256 µg/mL[4][5][6]. Another related compound, 1,3-dihydroxy-2-prenylxanthone, demonstrated moderate activity against Escherichia coli[2][3]. This suggests that the specific arrangement of hydroxyl groups and the presence of a prenyl moiety are critical for antibacterial efficacy.
Experimental Protocols
The evaluation of antibacterial activity for xanthone compounds typically involves standardized methods such as broth microdilution or agar (B569324) diffusion assays to determine the Minimum Inhibitory Concentration (MIC).
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: Workflow for MIC determination.
1. Inoculum Preparation:
-
Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically adjusted to a 0.5 McFarland standard.
2. Compound Dilution:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are made in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
4. MIC Determination:
-
Following incubation, the wells are visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Proposed Signaling Pathway
While the precise signaling pathway for the antibacterial action of this compound is not fully elucidated, the mechanism for prenylated flavonoids, a related class of compounds, often involves disruption of the bacterial cell membrane. The lipophilic prenyl group is thought to facilitate insertion into the bacterial membrane, leading to increased permeability and eventual cell death.
Caption: Proposed mechanism of action.
Conclusion
The available evidence suggests that this compound possesses selective, albeit relatively weak, antibacterial activity against Vancomycin-Resistant Enterococci. The structure-activity relationship within the xanthone class highlights the importance of the prenyl group for bioactivity. Further research is warranted to explore its efficacy against a broader range of bacterial strains and to elucidate its precise mechanism of action. This will be critical in determining its potential for development as a novel antibacterial agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aca.unram.ac.id [aca.unram.ac.id]
- 4. Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities of Polyhydroxylated Xanthones from Garcinia succifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial and EGFR-tyrosine kinase inhibitory activities of polyhydroxylated xanthones from Garcinia succifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1,3,7-Trihydroxy-2-prenylxanthone in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For 1,3,7-Trihydroxy-2-prenylxanthone, a specific Safety Data Sheet (SDS) is not publicly available. In the absence of explicit disposal instructions, it is imperative to treat the compound as potentially hazardous and follow established protocols for chemical waste management. This ensures the safety of laboratory personnel and compliance with institutional and regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The work area should also be prepared to handle chemical waste safely.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Gloves should be inspected for integrity before use.
-
Protective Clothing: A lab coat or a chemical-resistant apron is necessary to protect against skin contact.
-
Footwear: Closed-toe shoes must be worn.
-
Respiratory Protection: If there is a risk of generating dust from the solid compound, all handling should be conducted within a chemical fume hood to minimize inhalation risks.
Handling Precautions:
-
All manipulations of this compound should occur in a well-ventilated area, preferably inside a chemical fume hood.
-
Care should be taken to avoid the creation of dust when handling the solid material.
-
An emergency eyewash station and a safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of uncharacterized or potentially hazardous solid chemicals.
-
Waste Characterization: Treat this compound as hazardous chemical waste. Do not dispose of it in standard trash receptacles or down the drain.
-
Containment:
-
Carefully transfer the solid waste into a designated hazardous waste container that is compatible with chemical solids.
-
The container must be sealable, in good condition, and not leak.
-
If the original container of the chemical is to be disposed of, it should also be placed in the hazardous waste container.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," and any known hazard information should be written on the label.
-
Include the contact information of the responsible researcher or laboratory.
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for completing waste manifests and arranging for pickup.
-
-
Decontamination:
-
Thoroughly decontaminate any laboratory equipment or surfaces that came into contact with the chemical. Use an appropriate solvent, followed by a wash with soap and water.
-
Any materials used for decontamination, such as paper towels or wipes, should also be disposed of as hazardous waste in the same container.
-
Operational and Disposal Plan Summary
| Step | Action | Key Safety/Logistical Information |
| 1 | Don Personal Protective Equipment (PPE) | Wear chemical safety goggles, chemical-resistant gloves, and a lab coat. |
| 2 | Prepare Work Area | Work in a chemical fume hood to avoid dust inhalation. Ensure safety shower and eyewash station are accessible. |
| 3 | Contain Waste | Carefully transfer this compound waste into a designated, sealable hazardous waste container. |
| 4 | Label Container | Clearly label the container as "Hazardous Waste" with the full chemical name and responsible party's contact information. |
| 5 | Store Container | Store the sealed container in a designated, secure hazardous waste accumulation area. |
| 6 | Arrange for Disposal | Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. |
| 7 | Decontaminate | Clean all contaminated surfaces and equipment, and dispose of cleaning materials as hazardous waste. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Essential Safety and Operational Guidance for 1,3,7-Trihydroxy-2-prenylxanthone
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3,7-Trihydroxy-2-prenylxanthone is publicly available. The following guidance is based on the general properties of xanthone (B1684191) compounds and related polyphenols. A comprehensive, compound-specific risk assessment should be conducted by qualified personnel before handling.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, it should be handled as a potentially hazardous substance. The parent compound, xanthone, and its derivatives are generally considered to have low acute toxicity but may cause skin and eye irritation. Some individuals may be predisposed to skin sensitization.
Quantitative Data Summary
| Parameter | Value | Source/Comment |
| Molecular Formula | C₁₈H₁₆O₅ | - |
| Molecular Weight | 312.32 g/mol | - |
| Physical State | Solid (Assumed) | Based on similar compounds |
| Occupational Exposure Limits | Not Established | No specific OEL found for this compound or the xanthone class. |
Recommended Personal Protective Equipment (PPE)
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before each use. Practice proper glove removal techniques to prevent skin contact. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Eye protection is mandatory to prevent contact with dust particles or splashes. |
| Body | Laboratory coat | A fully buttoned lab coat is required to protect skin and clothing. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust particles. The type of respirator should be determined by a risk assessment. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Experimental Protocol:
-
Preparation:
-
Designate a specific work area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Before handling the compound, don all required PPE as outlined in the table above.
-
Assemble all necessary equipment (e.g., glassware, stir plates, solvents) to avoid leaving the designated area during the procedure.
-
-
Handling:
-
When weighing the solid compound, use anti-static weighing paper or a container to prevent dispersal of the powder.
-
If preparing a solution, slowly add the solvent to the solid this compound to prevent splashing.
-
Handle all solutions containing the compound with the same level of care as the solid form.
-
-
Cleanup and Decontamination:
-
After completing the experimental work, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
-
Carefully remove and dispose of PPE as described in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Treat all waste as hazardous unless determined otherwise by a qualified environmental health and safety (EHS) professional.
Disposal Workflow
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
